MALAT1-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of MALAT1-IN-1: A Targeted Approach to a Non-Coding RNA
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The long non-coding RNA (lncRNA) Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) has emerged as a significant therapeutic target in oncology due to its multifaceted role in tumor progression, metastasis, and resistance to therapy. Unlike traditional drug targets, which are typically proteins, MALAT1 presents a unique challenge and opportunity for therapeutic intervention at the RNA level. This technical guide provides an in-depth overview of the discovery and development of MALAT1-IN-1, a first-in-class small molecule inhibitor of MALAT1. This document details the scientific journey from target identification to the preclinical validation of a novel compound that selectively binds to a unique structural motif within the MALAT1 transcript, leading to its degradation and the attenuation of its oncogenic functions. We present a comprehensive summary of the quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction: The Therapeutic Potential of Targeting MALAT1
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1), also known as NEAT2 (nuclear-enriched abundant transcript 2), is a highly conserved lncRNA that is overexpressed in a wide range of human cancers, including lung, breast, colorectal, and prostate cancers.[1][2] Its elevated expression often correlates with poor prognosis and increased metastatic potential.[2] MALAT1 functions as a key regulator of gene expression through various mechanisms, including alternative splicing, epigenetic modification, and acting as a competing endogenous RNA (ceRNA) to sponge microRNAs.[1][3]
The 3'-end of the MALAT1 transcript folds into a unique and highly stable triple-helical structure known as the ENE (expression and nuclear retention element).[4][5] This structure is crucial for the stability and nuclear retention of MALAT1, protecting it from degradation and thereby enabling its oncogenic functions.[4] The discovery of this stable, structured RNA motif presented a novel opportunity for therapeutic intervention with small molecules, a modality with inherent advantages in terms of cell permeability and systemic distribution over oligonucleotide-based approaches.[4]
The Discovery of this compound
This compound (also referred to as compound 5 in the primary literature) was identified through a pioneering effort to screen for small molecules that could selectively bind to the MALAT1 ENE triple helix.[4] This discovery marked a significant milestone in the field of RNA-targeted therapeutics.
High-Throughput Screening Using Small Molecule Microarrays
The initial discovery of this compound was accomplished using a small molecule microarray (SMM) platform.[4] This high-throughput screening method allows for the rapid assessment of binding interactions between a fluorescently labeled biomolecule and a large library of spatially arrayed small molecules.
Experimental Protocol: Small Molecule Microarray (SMM) Screening
-
Library Preparation: A library of approximately 26,000 diverse, drug-like small molecules was covalently printed onto a functionalized glass surface.[4]
-
RNA Labeling: The MALAT1 ENE triple helix RNA was synthesized and fluorescently labeled, typically with a cyanine (B1664457) dye like Cy5, to enable detection.
-
Incubation: The SMM slides were incubated with the fluorescently labeled MALAT1 ENE triple helix RNA in a buffer solution under conditions that promote binding.
-
Washing: After incubation, the slides were washed to remove non-specifically bound RNA.
-
Imaging and Data Analysis: The slides were scanned using a fluorescence microarray scanner to detect spots where the labeled RNA remained bound. The fluorescence intensity of each spot was quantified, and "hit" compounds were identified based on a signal-to-noise ratio significantly above the background.[6] This initial screen identified 188 potential binders to the MALAT1 triple helix.[4]
Hit Validation and Lead Optimization
Following the primary screen, a series of secondary assays were employed to validate the initial hits and select the most promising lead compounds. These assays focused on confirming the binding interaction, assessing selectivity, and evaluating the functional consequences of binding.
Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay
FRET assays were utilized to confirm the binding of hit compounds to the MALAT1 ENE triple helix in solution and to study the conformational changes induced by binding.[4]
-
RNA Labeling: The MALAT1 ENE triple helix RNA was dually labeled with a FRET donor (e.g., fluorescein) and an acceptor (e.g., Cy3) fluorophore at specific positions.
-
Titration: The hit compound was titrated into a solution containing the dually labeled RNA.
-
FRET Measurement: Changes in FRET efficiency were monitored using a fluorometer. Binding of a small molecule that alters the distance or orientation between the donor and acceptor fluorophores results in a change in the FRET signal.
-
Data Analysis: The change in FRET efficiency as a function of compound concentration was used to determine the binding affinity (Kd).
Through this rigorous screening and validation process, this compound emerged as a potent and selective binder of the MALAT1 ENE triple helix.
This compound: A Profile of a Novel MALAT1 Inhibitor
Chemical Structure and Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Chemical Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 827327-28-6 |
| Synonyms | Compound 5, 5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-imidazol-2-amine |
Source: Sigma-Aldrich[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Assay | Target | Kd (μM) | Reference |
| FRET | MALAT1 ENE triple helix | 2.9 | [7] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line/Model | Concentration (μM) | Effect | Reference |
| RT-qPCR | MMTV-PyMT tumor organoids | 1 | 54% reduction in Malat1 levels after 7 days | [7] |
| Branching Morphogenesis Assay | MMTV-PyMT tumor organoids | 1 | 38% decrease in branching after 7 days | [7] |
| RT-qPCR | MMTV-PyMT tumor organoids | 0.5 and 1 | Downregulation of krt16, upregulation of csn2 | [8] |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the triple-helical structure at the 3'-end of the MALAT1 lncRNA.[4] This interaction is thought to destabilize the protective structure, making the MALAT1 transcript susceptible to cellular degradation pathways. The reduction in cellular MALAT1 levels subsequently leads to the modulation of downstream gene expression, ultimately impacting cancer cell phenotype.
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action.
Preclinical Development and Future Directions
The initial characterization of this compound in cell-based and organoid models has demonstrated its potential as a novel anti-cancer agent. The ability of this compound to reduce MALAT1 levels and inhibit the branching morphogenesis of mammary tumor organoids provides strong preclinical evidence for its therapeutic utility.[8]
Key Preclinical Assays
Experimental Protocol: Mammary Tumor Organoid Branching Morphogenesis Assay
This assay provides a physiologically relevant 3D model to assess the impact of compounds on tumor cell growth and invasion.
-
Organoid Isolation: Mammary tumor organoids are isolated from mouse models of breast cancer, such as the MMTV-PyMT model.[9][10]
-
3D Culture: Organoids are embedded in an extracellular matrix hydrogel (e.g., Matrigel) in a multi-well plate.[9][10]
-
Compound Treatment: The organoid cultures are treated with this compound or a vehicle control.
-
Imaging and Analysis: The branching morphogenesis of the organoids is monitored and imaged over several days. The extent of branching is quantified using image analysis software.[10]
Diagram: Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the discovery and preclinical evaluation of this compound.
Future Perspectives
The discovery of this compound has paved the way for the development of a new class of therapeutics that target lncRNAs. Future research will likely focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor and anti-metastatic activity of this compound in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on MALAT1 levels in vivo.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve its potency, selectivity, and drug-like properties.
-
Exploration of other MALAT1-driven diseases: Investigating the potential of this compound in other diseases where MALAT1 is implicated, such as fibrosis and inflammatory disorders.
Conclusion
This compound represents a landmark achievement in the field of RNA-targeted drug discovery. Its successful identification and preclinical characterization demonstrate the feasibility of developing small molecules that can selectively target structured RNA motifs with therapeutic intent. This technical guide provides a comprehensive resource for understanding the discovery, mechanism of action, and preclinical development of this promising new class of anti-cancer agent. The continued development of MALAT1 inhibitors holds the potential to transform the treatment landscape for a wide range of malignancies.
Diagram: MALAT1 Signaling Pathways in Cancer
Caption: Overview of MALAT1's role in key cancer-related signaling pathways.
References
- 1. MALAT1 Long Non-Coding RNA: Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Long Non-Coding RNA MALAT1 in Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of RNA Binding Small Molecules Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 3D Culture Assays of Murine Mammary Branching Morphogenesis and Epithelial Invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Metastasis: An In-depth Technical Guide to MALAT1 lncRNA Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that has emerged as a critical regulator in a multitude of cellular processes, most notably in the progression and metastasis of various cancers. Its high expression in numerous tumor types correlates with poor prognosis, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of MALAT1's function, the signaling pathways it modulates, and the current strategies for its inhibition. Detailed experimental protocols and collated quantitative data are presented to aid researchers and drug development professionals in the pursuit of novel anti-cancer therapies targeting this multifaceted lncRNA.
The Core Biology of MALAT1
MALAT1, also known as Nuclear-Enriched Abundant Transcript 2 (NEAT2), is a highly conserved, abundant lncRNA primarily localized to the nuclear speckles.[1] Initially identified for its association with lung cancer metastasis, its role has expanded to include regulation of gene expression at both the transcriptional and post-transcriptional levels.[2][3] MALAT1 influences alternative splicing, acts as a scaffold for ribonucleoprotein complexes, and can function as a competing endogenous RNA (ceRNA) to sponge microRNAs.[3][4] Its dysregulation has been implicated in a wide array of cancers, including but not limited to lung, breast, ovarian, prostate, and colorectal cancers, where it typically promotes cell proliferation, migration, invasion, and angiogenesis.[5][6]
MALAT1's Web of Influence: Key Signaling Pathways
MALAT1 exerts its oncogenic functions by modulating several critical signaling pathways. Understanding these intricate connections is paramount for developing effective inhibition strategies.
Wnt/β-catenin Pathway
MALAT1 has been shown to activate the Wnt/β-catenin signaling pathway, a crucial cascade in development and disease.[3][7] Overexpression of MALAT1 leads to the nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway.[7][8] This activation promotes the expression of downstream target genes involved in cell proliferation and epithelial-to-mesenchymal transition (EMT), a critical process in metastasis.[9] In some contexts, MALAT1 can physically interact with β-catenin, further enhancing its activity.[10][11]
Caption: Figure 1: MALAT1 activates the Wnt/β-catenin pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. MALAT1 has been reported to activate this pathway in several cancers.[12][13] Knockdown of MALAT1 leads to a reduction in the phosphorylation of key pathway components like MEK and ERK, thereby inhibiting cancer cell growth and metastasis.[13] Conversely, in some contexts like glioma, MALAT1 may have a tumor-suppressive function by inactivating MAPK signaling.[14]
Caption: Figure 2: MALAT1 promotes the MAPK/ERK signaling cascade.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling network that governs cell growth, survival, and metabolism. MALAT1 has been shown to activate this pathway, contributing to its oncogenic effects.[7][12] Inhibition of MALAT1 can suppress the phosphorylation of PI3K and AKT, leading to reduced cell proliferation and induction of apoptosis.[12]
Caption: Figure 3: MALAT1 enhances PI3K/AKT pathway activity.
p53 Pathway
The tumor suppressor p53 is a master regulator of the cell cycle and apoptosis. MALAT1 has been shown to negatively regulate p53 activity.[15] One mechanism involves MALAT1 binding to DBC1, which in turn releases SIRT1 to deacetylate and inactivate p53.[16][17] By repressing p53, MALAT1 promotes cell proliferation and inhibits apoptosis.[16] Depletion of MALAT1 can lead to an increase in p53 levels and the expression of its downstream targets like p21, resulting in G1 cell cycle arrest.[18]
Caption: Figure 4: MALAT1 negatively regulates the p53 pathway.
Polycomb Repressive Complex 2 (PRC2)
MALAT1 can interact with components of the Polycomb Repressive Complex 2 (PRC2), such as EZH2 and SUZ12.[19][20] PRC2 is a key epigenetic modifier that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to gene silencing. The interaction between MALAT1 and PRC2 can modulate the epigenetic landscape and repress the expression of tumor suppressor genes, thereby promoting cancer progression.[4][19]
Caption: Figure 5: MALAT1 facilitates PRC2-mediated gene silencing.
Strategies for MALAT1 Inhibition
Several approaches are being explored to inhibit MALAT1 function, with antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) being the most prominent. Small molecule inhibitors are also an emerging area of research.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acids that can bind to a specific RNA target through Watson-Crick base pairing, leading to its degradation by RNase H.[21] Gapmer ASOs, which have a central DNA gap flanked by modified RNA nucleotides, are particularly effective for this purpose.[11] ASO-mediated knockdown of MALAT1 has shown significant anti-tumor effects both in vitro and in vivo.[15][21]
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway. Transfection of siRNAs targeting MALAT1 has been shown to effectively reduce its expression and inhibit cancer cell proliferation, migration, and invasion.[1][7][22]
Small Molecule Inhibitors
The discovery of small molecules that can directly bind to and modulate the function of lncRNAs is a growing field. Specific structural motifs within MALAT1, such as the 3'-terminal triple helix, are potential targets for small molecule inhibitors.[23][24] Several small molecules have been identified that can bind to this triple helix, reduce MALAT1 levels, and inhibit cancer cell morphogenesis.[23][25]
Quantitative Data on MALAT1 Inhibition
The following tables summarize quantitative data from various studies on the effects of MALAT1 inhibition.
Table 1: In Vitro Efficacy of MALAT1 Inhibition
| Inhibition Method | Cell Line(s) | Knockdown Efficiency (%) | Effect on Proliferation | Effect on Migration/Invasion | Reference(s) |
| ASO | T12, 2208L (TNBC) | 60-75 | Decreased | Not Specified | [15] |
| ASO | MMTV-PyMT (mouse mammary tumor) | ~60 | Decreased (50% reduction in Ki-67+) | Decreased | [26] |
| siRNA | SKOV3 (ovarian cancer) | Not Specified | Decreased | Decreased | [13] |
| siRNA | FaDu (hypopharyngeal squamous cell carcinoma) | >50 | Decreased | Decreased | [22] |
| siRNA | HUVECs | >50 | Decreased | Not Specified | [1] |
| siRNA | 143B, MG-63 (osteosarcoma) | >50 | Decreased | Decreased | [7] |
| ASO | SH-SY5Y (neuroblastoma) | >50 | Decreased viability | Not Specified | [3] |
| ASO | Mouse Liver & Small Intestine | 86-98 | Not Applicable | Not Applicable | [5][27] |
Table 2: In Vivo Efficacy of MALAT1 Inhibition
| Inhibition Method | Animal Model | Knockdown Efficiency (%) | Effect on Tumor Growth | Effect on Metastasis | Reference(s) |
| ASO | MMTV-PyMT (mouse mammary tumor) | ~60 | Reduced by 50% | Reduced | [26] |
| ASO | NRAS-mutant melanoma xenograft | Not Specified | Significantly impaired | Not Specified | [21] |
| ASO | T12, 2208L (TNBC) | 60-75 | Delayed primary tumor growth | Not Specified | [15] |
| siRNA | Esophageal squamous cell carcinoma xenograft | >50 | Significantly inhibited | Not Specified | [28] |
| ASO | D04 melanoma xenograft | Not Specified | Significantly smaller tumor size | Not Specified | [29] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments in MALAT1 inhibition studies.
General Experimental Workflow
Caption: Figure 6: A typical experimental workflow for studying MALAT1 inhibition.
MALAT1 Knockdown using siRNA or ASOs
-
Cell Seeding: Plate cells in 6-well or 96-well plates to achieve 70-80% confluency at the time of transfection.[19]
-
Transfection Reagent Preparation: Dilute the chosen transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
siRNA/ASO Preparation: Dilute the MALAT1-targeting siRNA or ASO and a non-targeting control to the desired final concentration (typically 50-100 nM) in serum-free medium.[19][30]
-
Complex Formation: Combine the diluted transfection reagent and siRNA/ASO solutions and incubate at room temperature to allow for complex formation.
-
Transfection: Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).[30]
-
Post-transfection Analysis: Harvest cells for downstream applications such as RNA extraction for qRT-PCR or protein extraction for Western blotting.
Quantification of MALAT1 Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).[12][31]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[12][31]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for MALAT1 and a housekeeping gene (e.g., GAPDH, β-actin).[10][12][32]
-
Thermocycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[12]
-
Data Analysis: Calculate the relative expression of MALAT1 using the 2-ΔΔCt method, normalizing to the housekeeping gene.[12]
Cell Proliferation Assay (CCK-8)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and transfect with MALAT1-targeting or control inhibitors as described above.[22]
-
Incubation: At desired time points (e.g., 24, 48, 72 hours), add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][22]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[22]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
Cell Migration/Invasion Assay (Transwell)
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts with Matrigel. For migration assays, use uncoated inserts.[13]
-
Cell Seeding: Resuspend transfected cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.[7]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for a sufficient time to allow for cell migration or invasion (typically 24-48 hours).
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells on the lower surface with a stain such as crystal violet.[13]
-
Quantification: Count the stained cells in several random fields under a microscope.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[33][34][35]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.[36][37]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[35][36]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[35][36]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[35][36]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[35][36]
Future Perspectives and Conclusion
The lncRNA MALAT1 stands as a pivotal player in cancer progression, orchestrating a complex network of signaling pathways that drive malignant phenotypes. The development of targeted inhibitory strategies, particularly ASOs, has shown considerable promise in preclinical models, paving the way for potential clinical applications. Future research should focus on optimizing the delivery and specificity of these inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of small molecule inhibitors that can disrupt MALAT1's structure and function represents an exciting frontier in lncRNA-targeted drug discovery. A deeper understanding of the multifaceted roles of MALAT1 will undoubtedly unlock new avenues for the diagnosis and treatment of a broad spectrum of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The levels of the long noncoding RNA MALAT1 affect cell viability and modulate TDP-43 binding to mRNA in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The lncRNA Malat1 is dispensable for mouse development but its transcription plays a cis-regulatory role in the adult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALAT1 Knockdown Inhibits the Proliferation, Migration, and Collagen Deposition of Human Hypertrophic Scar Fibroblasts via Targeting miR-29a-3p/Smurf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long non-coding RNA MALAT1 promotes cell proliferation, migration and invasion by targeting miR-590-3p in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALAT1 expression analysis by reverse transcription-quantitative PCR (RT-qPCR) [bio-protocol.org]
- 13. Inhibition of the long non-coding RNA MALAT1 suppresses tumorigenicity and induces apoptosis in the human ovarian cancer SKOV3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Inhibition of lncRNA Malat1 Alters the Tumor Immune Microenvironment in Preclinical Syngeneic Mouse Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MALAT1 affects ovarian cancer cell behavior and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeted nanocomplex carrying siRNA against MALAT1 sensitizes glioblastoma to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oncotarget.com [oncotarget.com]
- 22. Inhibition of the long non-coding RNA MALAT1 downregulates MAP2K1, suppressing the progression of hypopharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Silencing of Long Noncoding RNA MALAT1 by miR-101 and miR-217 Inhibits Proliferation, Migration, and Invasion of Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Long noncoding RNA MALAT1 knockdown inhibits progression of anaplastic thyroid carcinoma by regulating miR-200a-3p/FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Long Noncoding RNA MALAT1 and Colorectal Cancer: A Propensity Score Analysis of Two Prospective Cohorts [frontiersin.org]
- 32. Long noncoding RNA MALAT-1 is a novel inflammatory regulator in human systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 33. origene.com [origene.com]
- 34. assaygenie.com [assaygenie.com]
- 35. bio-rad.com [bio-rad.com]
- 36. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 37. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Targeting MALAT1: A Technical Guide to Specificity and Therapeutic Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1), a highly conserved long non-coding RNA (lncRNA), has emerged as a critical regulator in a multitude of cellular processes, most notably in cancer progression and metastasis. Its dysregulation in various cancers has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the target specificity of MALAT1, detailing its molecular interactions, involvement in key signaling pathways, and the methodologies employed to study its function and inhibition. While a specific small molecule inhibitor designated "MALAT1-IN-1" is not prominently described in the reviewed literature, this document will focus on the broader strategies for MALAT1 inhibition and the specificity considerations for such therapeutic approaches.
MALAT1: The Therapeutic Target
MALAT1, also known as NEAT2 (Nuclear Enriched Abundant Transcript 2), is a nuclear-retained lncRNA that plays a pivotal role in gene expression regulation at multiple levels, including alternative splicing, transcriptional control, and epigenetic modulation.[1][2][3] Its therapeutic potential stems from its significant upregulation in a variety of cancers, where it often correlates with poor prognosis and metastatic potential.[1][4] Importantly, the depletion of MALAT1 has shown minimal adverse effects in normal tissues in preclinical models, suggesting a favorable therapeutic window for its inhibition.[3][5]
Molecular Interactions and Function
MALAT1 functions as a molecular scaffold, interacting with a diverse array of RNA-binding proteins (RBPs) and other cellular factors to exert its regulatory effects. These interactions are crucial for its role in both normal cellular physiology and disease.
Table 1: Key Protein Interactors of MALAT1
| Interacting Protein | Functional Consequence of Interaction | Reference(s) |
| SRSF1 (SF2/ASF) | Regulation of alternative splicing. | [6][7] |
| SRSF2 | Regulation of alternative splicing. | [8] |
| RNPS1 | Regulation of alternative splicing; colocalizes in nuclear speckles. | [9][10] |
| SFPQ | Competitive binding releases PTBP2, promoting oncogenic activity. | [6] |
| hnRNP C | Facilitates cytoplasmic translocation of hnRNP C in the G2/M phase. | [11] |
| EZH2 | Increases EZH2 expression, leading to activation of the Wnt/β-catenin pathway. | [2] |
| SP1 | Forms a positive feedback loop, enhancing SP1 stability and transcriptional activity. | [12] |
| DBC1 | Competes with SIRT1 for DBC1 binding, leading to p53 deacetylation and reduced activity. | [7] |
| ELAVL1 (HuR) | Forms a complex that represses transcription. | [8] |
| c-MYC | c-MYC can induce MALAT1 expression. | [4] |
Downstream Gene Regulation
The functional consequences of MALAT1's molecular interactions are reflected in the altered expression of a wide range of downstream genes. Studies involving MALAT1 knockdown have identified numerous differentially expressed genes (DEGs) involved in critical cancer-related processes.
Table 2: Representative Genes Regulated by MALAT1
| Gene | Regulation by MALAT1 | Associated Cellular Process | Reference(s) |
| VEGFA | Upregulation | Angiogenesis | [13] |
| uPAR | Upregulation | Cell migration and invasion | [12] |
| B-MYB | Modulation | Cell cycle progression | [11] |
| Slug | Upregulation | Epithelial-mesenchymal transition (EMT) | [13] |
| CD133 | Repression | Stem cell marker | [7] |
| BRAF | Upregulation | MAPK signaling | [14] |
| PGAM1 | Upregulation | Glycolysis | [15] |
| SESN1 | Downregulation | Stress response | [15] |
MALAT1 in Signaling Pathways
MALAT1 is intricately involved in the regulation of several key signaling pathways that are fundamental to cancer development and progression. Understanding these pathways is crucial for elucidating the mechanism of action of MALAT1 inhibitors.
Wnt/β-catenin Pathway
MALAT1 can activate the Wnt/β-catenin pathway by interacting with and upregulating EZH2.[2] EZH2, in turn, suppresses GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin, which then activates downstream target genes involved in cell proliferation and migration.[2][11]
Caption: MALAT1 activates the Wnt/β-catenin signaling pathway.
PI3K/AKT Pathway
MALAT1 has been shown to regulate the PI3K/AKT pathway, which is a central signaling cascade controlling cell growth, survival, and metabolism.[2][6] Activation of this pathway by MALAT1 can contribute to chemoresistance and EMT.[2]
Caption: MALAT1 modulates the PI3K/AKT signaling pathway.
MAPK/ERK Pathway
Recent studies have highlighted the role of MALAT1 in regulating the MAPK/ERK pathway, a critical signaling route in many cancers, including melanoma.[14] Inhibition of MALAT1 has been shown to decrease the expression of key pathway components like BRAF.[14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of the abundant nuclear non-coding RNA MALAT1 is compatible with life and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) lncRNA Conformational Dynamics in Complex with RNA-Binding Protein with Serine-Rich Domain 1 (RNPS1) in the Pan-cancer Splicing and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long non‐coding RNA metastasis‐associated lung adenocarcinoma transcript 1 promotes lung adenocarcinoma by directly interacting with specificity protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long noncoding RNA MALAT-1: A versatile regulator in cancer progression, metastasis, immunity, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Emerging Role of MALAT1 Inhibition in Cancer Therapy: A Technical Overview of Affected Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a highly conserved long non-coding RNA (lncRNA) that has emerged as a critical player in the development and progression of numerous cancers. Its overexpression is frequently correlated with tumor growth, metastasis, and poor prognosis, making it an attractive target for therapeutic intervention. While various strategies have been employed to inhibit MALAT1 function, including the use of antisense oligonucleotides (ASOs) and genetic knockdown, the development of small molecule inhibitors offers a promising avenue for clinical translation. This technical guide focuses on the biological pathways affected by MALAT1 inhibition, with a particular emphasis on the small molecule inhibitor MALAT1-IN-1.
This compound, also identified as compound 5 in seminal research, is a potent and specific inhibitor that targets a unique triple helix structure at the 3' end of the MALAT1 transcript known as the ENE (element for nuclear expression) triplex. This interaction leads to a reduction in MALAT1 RNA levels, thereby modulating its downstream effects. While research on the specific effects of this compound is still in its early stages, this guide will synthesize the current understanding of how MALAT1 inhibition, in general, impacts key oncogenic signaling pathways. We will also present available quantitative data and experimental protocols relevant to the study of MALAT1 inhibitors.
Core Biological Pathways Modulated by MALAT1 Inhibition
Inhibition of MALAT1 has been shown to disrupt several critical signaling pathways that are frequently dysregulated in cancer. The following sections detail the impact of MALAT1 inhibition on these pathways, drawing from studies utilizing various inhibitory modalities.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. MALAT1 has been demonstrated to positively regulate the PI3K/Akt pathway. Inhibition of MALAT1, primarily through siRNA or shRNA, has been shown to decrease the phosphorylation of key pathway components, Akt and mTOR, leading to reduced cell proliferation and survival in various cancer models[1][2][3].
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of cancer, particularly in promoting cell proliferation and epithelial-mesenchymal transition (EMT). MALAT1 is known to activate the Wnt/β-catenin pathway. Studies have shown that knockdown of MALAT1 leads to a decrease in the nuclear accumulation of β-catenin, a key effector of the pathway, resulting in the downregulation of its target genes, such as c-Myc and Cyclin D1. This, in turn, inhibits cancer cell proliferation, migration, and invasion[3][4][5].
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The hyperactivity of this pathway is a common driver of cancer. MALAT1 has been reported to activate the MAPK/ERK pathway. Inhibition of MALAT1 has been associated with a reduction in the phosphorylation of MEK and ERK, leading to decreased cancer cell proliferation and invasion[6][7][8][9][10].
MALAT1 as a Competing Endogenous RNA (ceRNA)
MALAT1 can also function as a competing endogenous RNA (ceRNA), effectively "sponging" microRNAs (miRNAs) and preventing them from binding to their target messenger RNAs (mRNAs). This leads to an increase in the expression of the target mRNAs, which are often oncogenes. Numerous studies have identified various miRNAs that are sponged by MALAT1, thereby influencing a wide array of cellular processes. For example, MALAT1 has been shown to sponge miR-1, miR-145, miR-204, and miR-206, leading to the upregulation of their respective targets and promoting cancer progression[11][12][13][14]. Inhibition of MALAT1 would, therefore, release these miRNAs to suppress their oncogenic targets.
Quantitative Data on MALAT1 Inhibition
The following tables summarize quantitative data from studies investigating the effects of MALAT1 inhibition, primarily through genetic knockdown. It is important to note that specific quantitative data for this compound's effect on these parameters is not yet widely available in the public domain.
Table 1: Effect of MALAT1 Knockdown on Cell Viability
| Cell Line | Method of Inhibition | Assay | Result | Reference |
| MGC803/CDDP (Gastric Cancer) | si-MALAT1 | CCK-8 | Significantly decreased IC50 for cisplatin | [15] |
| IU-TAB-1 (Thymic Cancer) | si-MALAT1 | CCK-8 | Significantly suppressed cell proliferation | [16] |
| LNCaP & CWR22RV1 (Prostate Cancer) | sh-MALAT1 | MTT | Significantly inhibited cell proliferation | [17] |
| A549 & H1299 (Lung Cancer) | si-MALAT1 | Cell Counting | Unchanged cell counts after knockdown | [18] |
| SH-SY5Y (Neuroblastoma) | GapmeR ASO | Cell Viability Assay | Induced cell death | [19] |
Table 2: Effect of MALAT1 Knockdown on Cell Migration and Invasion
| Cell Line | Method of Inhibition | Assay | Result | Reference |
| SNU-1 & AGS (Gastric Cancer) | Overexpression | Transwell | Significantly increased migration and invasion | [20] |
| A431 (Squamous Cell Carcinoma) | si-MALAT1 | Transwell | Significantly decreased cell migration and invasion | [21] |
| SKOV3 (Ovarian Cancer) | Lentivirus-mediated shRNA | Transwell | Decreased migration and invasion | [5] |
| A549 (Lung Cancer) | Knockout | Wound Healing | Significantly impaired wound closure | |
| LNCaP & CWR22RV1 (Prostate Cancer) | sh-MALAT1 | Wound Healing & Transwell | Reduced migratory and invasive capabilities | [17] |
Experimental Protocols for Studying MALAT1 Inhibition
The following are generalized protocols for key experiments used to assess the biological effects of MALAT1 inhibition. These protocols would need to be optimized for specific cell lines and experimental conditions, particularly when using a small molecule inhibitor like this compound.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells at a density of 3 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value of the inhibitor.
Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a thin layer of Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or a vehicle control to the upper and/or lower chamber at the desired concentration.
-
Incubation: Incubate the plate for a period of 12-48 hours, allowing the cells to migrate or invade through the porous membrane.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells in several random fields under a microscope.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound or a control for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, β-catenin, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The inhibition of the long non-coding RNA MALAT1 represents a compelling strategy for cancer therapy. A substantial body of evidence, primarily from studies utilizing genetic knockdown approaches, demonstrates that MALAT1 inhibition can effectively disrupt key oncogenic signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and MAPK/ERK pathways. Furthermore, by mitigating the ceRNA activity of MALAT1, its inhibition can restore the tumor-suppressive functions of various microRNAs.
The development of the specific small molecule inhibitor, this compound (compound 5), marks a significant step towards the pharmacological targeting of MALAT1. However, a comprehensive understanding of its precise molecular effects is still lacking. The current publicly available literature does not provide detailed information on the impact of this compound on the intricate signaling networks that are known to be regulated by MALAT1.
Future research should focus on elucidating the specific downstream effects of this compound and other emerging small molecule inhibitors. This includes detailed investigations into their impact on the PI3K/Akt, Wnt/β-catenin, and MAPK/ERK pathways, complete with quantitative analyses of changes in protein expression and phosphorylation. Such studies will be crucial for validating the therapeutic potential of these inhibitors and for guiding their development into effective clinical agents for the treatment of a broad range of cancers.
References
- 1. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants [frontiersin.org]
- 4. Mechanistic Insights into RNA ENE Triplex Function and Inhibition by Small Molecules - ProQuest [proquest.com]
- 5. The levels of the long noncoding RNA MALAT1 affect cell viability and modulate TDP-43 binding to mRNA in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. NCAPD3 promotes prostate cancer progression by up-regulating EZH2 and MALAT1 through STAT3 and E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. matilda.science [matilda.science]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. RNA shielding of P65 is required to potentiate oncogenic inflammation in TET2 mutated clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The levels of the long noncoding RNA MALAT1 affect cell viability and modulate TDP-43 binding to mRNA in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LncRNA Malat1 suppresses pyroptosis and T cell-mediated killing of incipient metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Involvement of long non-coding RNA (lncRNA) MALAT1 in shear stress regulated adipocyte differentiation [frontiersin.org]
- 18. Small molecule recognition of disease-relevant RNA structures - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00560F [pubs.rsc.org]
- 19. Inhibition of MALAT1 facilitates ROS accumulation via the Keap1/HO-1 pathway to enhance photodynamic therapy in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Frontiers | Unveiling the role of long non-coding RNA MALAT1: a comprehensive review on myocardial infarction [frontiersin.org]
The Emerging Role of MALAT1 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long non-coding RNA (lncRNA) Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) has emerged as a critical player in the progression of numerous cancers. Its overexpression is frequently correlated with tumor growth, metastasis, and poor prognosis, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the preclinical investigation of MALAT1 inhibitors, with a focus on a specific small molecule inhibitor, MALAT1-IN-1, and antisense oligonucleotides (ASOs). We will delve into their effects on various cancer cell lines, the signaling pathways they modulate, and detailed experimental protocols for their evaluation.
MALAT1 Inhibitors: A Two-Pronged Approach
The therapeutic targeting of MALAT1 is primarily being explored through two distinct strategies: small molecule inhibition and antisense oligonucleotide-mediated knockdown.
-
Small Molecule Inhibitors: These compounds, such as this compound (also referred to as compound 5), are designed to bind to specific structural motifs within the MALAT1 transcript, thereby disrupting its function.[1]
-
Antisense Oligonucleotides (ASOs): ASOs are short, synthetic strands of nucleic acids that bind to the MALAT1 RNA sequence through Watson-Crick base pairing, leading to its degradation by RNase H. This approach offers high specificity in targeting MALAT1.
Quantitative Analysis of MALAT1 Inhibitor Efficacy
The following table summarizes the observed inhibitory effects of this compound and MALAT1-targeting ASOs on various cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, the data presented reflects the percentage of inhibition at specified concentrations.
| Inhibitor | Cancer Type | Cell Line(s) | Concentration | Effect | Citation |
| This compound (Compound 5) | Mammary Cancer | MMTV-PyMT organoids | 1 µM | 54% reduction in Malat1 levels; 38% decrease in organoid branching | [1] |
| MALAT1 ASO | Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Not Specified | Sensitizes cells to cisplatin | [2] |
| MALAT1 ASO | Triple-Negative Breast Cancer | T11, 2208L | 250 nM, 750 nM | ~60-75% depletion of Malat1 RNA | [3] |
| MALAT1 siRNA | Colon Cancer | SW480 | Not Specified | Increased apoptosis and decreased proliferation | [4] |
| MALAT1 siRNA | Ovarian Cancer | SKOV3, HO8910 | Not Specified | Inhibited proliferation, invasion, and migration | [5] |
| MALAT1 siRNA | Osteosarcoma | U-2 OS, SaO2 | Not Specified | Inhibited proliferation and invasion | [6] |
| MALAT1 siRNA | Cholangiocarcinoma | QBC-939, RBE | Not Specified | Inhibited proliferation and invasion | [7] |
Core Signaling Pathways Modulated by MALAT1 Inhibition
Inhibition of MALAT1 has been shown to impact key signaling pathways that are frequently dysregulated in cancer, primarily the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Upregulation of MALAT1 has been shown to activate this pathway. Conversely, inhibition of MALAT1 leads to the downregulation of key phosphorylated proteins in this cascade.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and its aberrant activation is a hallmark of many cancers, promoting proliferation and metastasis. MALAT1 has been identified as a positive regulator of this pathway.[4][5][8][9]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the effects of MALAT1 inhibitors in cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
MALAT1 inhibitor (this compound or ASO) and vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Treatment: The following day, treat the cells with serial dilutions of the MALAT1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against inhibitor concentration.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane, and in the case of the invasion assay, through an extracellular matrix barrier.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium supplemented with a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Chamber Preparation (Invasion Assay): For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[12]
-
Cell Seeding: Resuspend cancer cells (previously treated with the MALAT1 inhibitor or vehicle control for a specified time) in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13]
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells between the inhibitor-treated and control groups.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a MALAT1 inhibitor.
Conclusion
The inhibition of MALAT1 presents a promising therapeutic strategy for a variety of cancers. Both small molecule inhibitors like this compound and antisense oligonucleotides have demonstrated preclinical efficacy in reducing cancer cell proliferation, migration, and invasion. The modulation of key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, appears to be a central mechanism of their anti-tumor activity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of MALAT1-targeted therapies. Further research, particularly in generating comprehensive quantitative data across a wider range of cancer cell lines, will be crucial in advancing these promising therapeutic agents toward clinical application.
References
- 1. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Inhibition of lncRNA Malat1 Alters the Tumor Immune Microenvironment in Preclinical Syngeneic Mouse Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALAT1 inhibits the Wnt/β-catenin signaling pathway in colon cancer cells and affects cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. MALAT1 promotes the proliferation and metastasis of osteosarcoma cells by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long non-coding RNA MALAT1 promotes cholangiocarcinoma cell proliferation and invasion by activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of MALAT1 Inhibition: A Technical Guide for Researchers
An In-depth Examination of the Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) as a Therapeutic Target and the Putative Binding of Small Molecule Inhibitors
Introduction
The long non-coding RNA (lncRNA) Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1), also known as NEAT2, has emerged as a significant player in the pathology of numerous human diseases, most notably in cancer metastasis.[1][2][3][4] Its high level of expression and conservation across species underscores its functional importance.[5][6][7] MALAT1's role in regulating gene expression, alternative splicing, and various signaling pathways has made it an attractive target for therapeutic intervention.[1][4][8][9] Small molecule inhibitors offer a promising avenue for modulating MALAT1 function. This technical guide provides a comprehensive overview of the structural basis for targeting MALAT1, with a focus on the putative inhibitor MALAT1-IN-1, for researchers, scientists, and drug development professionals. While direct structural evidence for this compound binding is not yet available in peer-reviewed literature, this document synthesizes the current understanding of MALAT1's structure, potential small molecule binding sites, and the methodologies required to elucidate these interactions.
The Structural Landscape of MALAT1: A Focus on the 3'-End Triple Helix
MALAT1 is an abundant nuclear lncRNA approximately 8,000 nucleotides in length in humans.[5][6] A key structural feature that ensures its stability in the absence of a canonical poly(A) tail is a highly conserved 76-nucleotide triple helix structure at its 3' end.[5][6][10] This structure is formed by the interaction of a U-rich internal loop with a downstream, genomically encoded A-rich tract.[11][12]
The crystal structure of this triple-helical domain (PDB ID: 4PLX) has been solved at a resolution of 3.1 Å, revealing a bipartite triple helix.[12][13] This structure consists of stacks of five and four U•A-U base triples, which are interrupted by a C+•G-C triplet and a C-G doublet.[12][13] This unique arrangement, including A-minor interactions, creates a stable, blunt-ended structure that protects the transcript from rapid nuclear decay.[12][13] The interruption of the U•A-U stacks by the C-G doublet induces a "helical reset," a structural feature that may explain the limited length of naturally occurring triple-helical stacks.[12][13] This well-defined and conserved three-dimensional architecture presents a plausible target for the specific binding of small molecules.
This compound: A Putative Inhibitor of MALAT1
This compound (also referred to as compound 5) has been described as a potent and specific inhibitor of MALAT1.[14] It has been shown to modulate the downstream genes of MALAT1 in a dose-dependent manner without affecting the expression of the related lncRNA NEAT1.[14] In an organoid model of mammary cancer, this compound was observed to reduce MALAT1 levels and inhibit tumor organoid branching.[14]
It is critical to note that, to date, the primary scientific literature detailing the discovery, characterization, and, most importantly, the direct structural basis of this compound's interaction with MALAT1 is not publicly available. The information that exists is primarily from commercial suppliers. Therefore, the subsequent sections will focus on the likely binding site for such an inhibitor and the established methodologies for determining its precise binding mode.
Quantitative Data on Small Molecule-MALAT1 Interactions
In the absence of specific binding data for this compound, we present quantitative data from a study that used in silico methods to identify a novel small molecule, MTC07, that binds to the MALAT1 triple helix.[15] This serves as an example of the type of data required to characterize a MALAT1 inhibitor.
| Compound | Target Site | Method | Binding Affinity (Kd) | Reference |
| MTC07 | MALAT1 Triple Helix | Surface Plasmon Resonance (SPR) | 400.2 ± 14.4 µM | [15] |
Table 1: Quantitative binding data for a small molecule targeting the MALAT1 triple helix.
Experimental Protocols for Elucidating the Structural Basis of Binding
To determine the precise structural basis of how a small molecule like this compound binds to MALAT1, a series of biophysical and structural biology experiments are required. Below are detailed methodologies for key experiments.
In Vitro Transcription of MALAT1 RNA Fragments
Objective: To produce sufficient quantities of the MALAT1 triple helix domain for structural and biophysical studies.
Protocol:
-
Template Generation: A DNA template corresponding to the human MALAT1 3'-end triple helix sequence (e.g., nucleotides 8254–8413) is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter at the 5' end.
-
In Vitro Transcription: The DNA template is used in an in vitro transcription reaction with T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and an appropriate buffer system. For biophysical assays, the RNA can be labeled by incorporating biotinylated or fluorescently tagged UTPs.[16]
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE). The corresponding RNA band is excised, and the RNA is eluted from the gel.
-
Refolding: The purified RNA is refolded into its correct tertiary structure by heating at 95°C for 5 minutes, followed by slow cooling to room temperature in a buffer containing MgCl₂.
X-ray Crystallography of the MALAT1-Inhibitor Complex
Objective: To determine the high-resolution three-dimensional structure of the inhibitor bound to the MALAT1 triple helix.
Protocol:
-
Complex Formation: The refolded MALAT1 RNA is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.
-
Crystallization Screening: The RNA-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives. Sitting or hanging drop vapor diffusion methods are typically used.
-
Crystal Optimization: Promising crystallization conditions are optimized by varying the concentrations of the precipitant, buffer, and RNA-inhibitor complex to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]
-
Structure Determination and Refinement: The structure is solved using molecular replacement with the known MALAT1 triple helix structure (PDB: 4PLX) as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce a high-resolution model of the interaction.[12]
Biophysical Characterization of Binding Affinity
Objective: To quantitatively measure the binding affinity and thermodynamics of the inhibitor-RNA interaction.
Protocol (Surface Plasmon Resonance - SPR):
-
Surface Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated version of the MALAT1 triple helix RNA.
-
Binding Analysis: A series of concentrations of the small molecule inhibitor are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
-
Data Analysis: The association and dissociation rates are recorded. The equilibrium dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding model (e.g., 1:1 Langmuir binding).[15]
MALAT1-Regulated Signaling Pathways
MALAT1 influences a multitude of signaling pathways critical for cell proliferation, migration, and survival.[1][2][3][17][18] These include the Wnt/β-catenin, PI3K/AKT, ERK/MAPK, and TGF-β pathways.[1][3][19][20] Inhibition of MALAT1 is expected to modulate these pathways, thereby affecting cancer cell phenotypes.
For example, MALAT1 can act as a competing endogenous RNA (ceRNA), sponging microRNAs (miRNAs) that would otherwise repress the expression of key signaling proteins.[17][19][21] By binding to and sequestering MALAT1, an inhibitor like this compound could disrupt these ceRNA networks.
Below is a diagram illustrating the involvement of MALAT1 in the PI3K/AKT pathway, a common mechanism in many cancers.
Figure 1: A simplified diagram of the MALAT1-mediated regulation of the PI3K/AKT pathway. MALAT1 acts as a sponge for miR-181a-5p, leading to increased expression of AKT3 and subsequent promotion of cancer cell proliferation. An inhibitor like this compound would be expected to disrupt this process.
Conclusion and Future Directions
The lncRNA MALAT1 represents a compelling target for cancer therapy due to its multifaceted roles in tumor progression. The conserved triple-helical structure at its 3' end is a prime candidate for small molecule intervention. While compounds like this compound have been identified as potential inhibitors, the field awaits the publication of definitive structural and biophysical data to confirm their mechanism of action.
Future research should prioritize the elucidation of the high-resolution structure of MALAT1 in complex with potent inhibitors. This will not only validate the binding site but also provide a blueprint for the rational design of second-generation compounds with improved affinity and specificity. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake these crucial studies, which will ultimately pave the way for the development of novel RNA-targeted therapeutics.
References
- 1. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - ProQuest [proquest.com]
- 2. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of MALAT1 long noncoding RNA in cells and in evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of MALAT1 long noncoding RNA in cells and in evolution | NSF Public Access Repository [par.nsf.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A triple helix stabilizes the 3′ ends of long noncoding RNAs that lack poly(A) tails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Structural insights into the stabilization of MALAT1 noncoding RNA by a bipartite triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Silico Targeting of the Long Noncoding RNA MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Emerging role of long non-coding RNA MALAT1 related signaling pathways in the pathogenesis of lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Long Non-coding RNA MALAT1: A Key Player in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mechanism of long non-coding RNA metastasis-associated lung adenocarcinoma transcript 1 in lipid metabolism and inflammation in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MALAT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is highly conserved in mammals and abundantly expressed in the nucleus.[1] Emerging research has identified MALAT1 as a key regulator in various cellular processes, including alternative splicing, gene expression, and the modulation of signaling pathways critical to cancer progression.[2][3][4][5] Upregulation of MALAT1 has been observed in numerous cancers and is often correlated with increased metastasis, proliferation, and poor patient prognosis.[6][7][8] Consequently, MALAT1 has become an attractive therapeutic target for cancer intervention.[9][10]
MALAT1-IN-1 is a potent and specific small molecule inhibitor of MALAT1.[11][12] It has been shown to modulate MALAT1 downstream genes in a dose-dependent manner without affecting the expression of other nuclear lncRNAs such as NEAT1.[11][12] These application notes provide detailed protocols for the experimental use of this compound to study its effects on cancer cells in vitro.
Product Information
| Product Name | This compound |
| Synonyms | Compound 5 |
| Function | Potent and specific inhibitor of MALAT1. |
| Chemical Formula | C₁₇H₁₉N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| CAS Number | 827327-28-6 |
Solubility and Preparation
Proper dissolution of this compound is critical for experimental success. Due to its hydrophobic nature, specific solvents are required.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (309.22 mM) | Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.[11] |
Preparation of Stock Solution (10 mM in DMSO):
-
Weigh out 3.23 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex and sonicate in a water bath until the solution is clear.
-
Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[11] Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological effects of this compound on cancer cells. It is recommended to use a panel of cancer cell lines with varying levels of endogenous MALAT1 expression for comprehensive analysis.
Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation rate of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, SKOV3, HepG2)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell counting kit (e.g., CCK-8) or other proliferation assay reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. Final concentrations may range from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[13]
-
Gently wash the wells twice with PBS to remove detached cells.[13]
-
Replace the PBS with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same field of view at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.[14]
Transwell Migration and Invasion Assay
This assay quantifies the migratory and invasive potential of individual cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (as chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow for solidification.[15] For migration assays, this step is omitted.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.[15]
-
Add the desired concentration of this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[16]
-
Fix the cells that have migrated to the lower surface of the membrane with methanol for 10-15 minutes.[16]
-
Stain the fixed cells with 0.1% crystal violet for 10 minutes.[15]
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields of view under a microscope.
Mammary Tumor Organoid Culture and Treatment
This protocol is adapted from studies showing the effect of this compound on tumor organoids.[11]
Materials:
-
Patient-derived or mouse model-derived tumor tissue
-
Digestion buffer (e.g., Collagenase/Hyaluronidase)
-
Matrigel or other basement membrane extract
-
Organoid growth medium
-
This compound stock solution
Procedure:
-
Mince the tumor tissue and digest with an appropriate enzyme cocktail to obtain a single-cell suspension or small cell clusters.
-
Embed the cells in Matrigel domes in a multi-well plate.[17]
-
After Matrigel polymerization, add organoid growth medium.
-
Culture the organoids for several days to allow for their formation and growth.
-
Once organoids are established, treat them with this compound (e.g., 0.5 µM and 1 µM) or a vehicle control by adding the compound to the culture medium.[11]
-
Culture for an extended period (e.g., 7 days), refreshing the medium with the compound every 2-3 days.[11]
-
Assess the effects of this compound on organoid morphology (e.g., branching) and size via microscopy.
-
Organoids can be harvested for downstream analysis such as RT-qPCR.
Analysis of Downstream Effects
To understand the mechanism of action of this compound, it is essential to analyze its effects on downstream targets and signaling pathways.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of MALAT1 and its known target genes.
Procedure:
-
Treat cells or organoids with this compound as described in the protocols above.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for MALAT1 and target genes (e.g., KRT16, CSN2, E-cadherin, N-cadherin, vimentin).[7][11] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blotting
Objective: To assess changes in protein levels in key signaling pathways.
Procedure:
-
Lyse this compound-treated cells and extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in MALAT1-regulated pathways (e.g., p-AKT, AKT, β-catenin, E-cadherin, vimentin).[3][6]
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based system.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
References
- 1. MALAT1 - Wikipedia [en.wikipedia.org]
- 2. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - ProQuest [proquest.com]
- 5. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. snapcyte.com [snapcyte.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
MALAT1-IN-1: In Vitro Assay Guide for Researchers
Application Notes and Protocols for the Characterization of a Novel MALAT1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is highly conserved and abundantly expressed in mammalian cells.[1] Emerging evidence highlights its significant role in various cellular processes, including alternative splicing, gene expression regulation, and the promotion of tumor growth and metastasis.[2][3] Upregulation of MALAT1 has been observed in a multitude of cancers, correlating with poor prognosis and making it an attractive therapeutic target.[3][4] MALAT1-IN-1 is a potent and specific small molecule inhibitor that targets the triple helix structure at the 3' end of the MALAT1 transcript, leading to its degradation.[1][5] This document provides a comprehensive guide to the in vitro evaluation of this compound, detailing experimental protocols and presenting available quantitative data to facilitate its use in research and drug development.
Mechanism of Action
MALAT1 exerts its oncogenic functions through various mechanisms, including the regulation of gene expression and interaction with signaling pathways crucial for cell proliferation, survival, and migration. Two key pathways influenced by MALAT1 are the Wnt/β-catenin and PI3K/Akt signaling cascades.
Wnt/β-catenin Pathway: MALAT1 can activate the Wnt/β-catenin pathway. Under normal conditions, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and migration. MALAT1 can promote the nuclear accumulation of β-catenin, thereby enhancing Wnt signaling.
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. MALAT1 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets that promote cell growth and inhibit apoptosis.
Below are diagrams illustrating the involvement of MALAT1 in these pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound. It is important to note that much of the available quantitative data comes from studies using antisense oligonucleotides (ASOs) or siRNA to deplete MALAT1, rather than the small molecule inhibitor this compound. The data for this compound is primarily from a study on a mammary tumor organoid model.[1]
Table 1: Effect of this compound on MALAT1 Expression and Downstream Targets
| Assay Type | Cell/Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| RT-qPCR | MMTV-PyMT mammary tumor organoids | 1 µM this compound (Compound 5) for 7 days | Reduced MALAT1 RNA levels | [1] |
| RT-qPCR | MMTV-PyMT mammary tumor organoids | 0.5 µM and 1 µM this compound | Dose-dependent inhibition of downstream target (Krt16) and increase in Csn2 |[1] |
Table 2: Effect of this compound on Cellular Phenotypes
| Assay Type | Cell/Model System | Treatment | Result | Reference |
|---|
| Branching Morphogenesis Assay | MMTV-PyMT mammary tumor organoids | 1 µM this compound (Compound 5) | Reduction in organoid branching |[1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound. These protocols are based on methodologies reported in studies investigating MALAT1 function and can be adapted for use with this compound.
Quantitative Real-Time PCR (qRT-PCR) for MALAT1 Expression
This protocol is for determining the effect of this compound on the expression level of MALAT1 RNA.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Primers for MALAT1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed the desired cancer cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed with the manufacturer's protocol to isolate total RNA.
-
cDNA Synthesis: Quantify the extracted RNA and use a consistent amount (e.g., 1 µg) for reverse transcription to synthesize cDNA, following the protocol of the reverse transcription kit.
-
qRT-PCR: Prepare the qRT-PCR reaction mix containing the master mix, forward and reverse primers for MALAT1 or the housekeeping gene, and the synthesized cDNA. Perform the reaction on a qRT-PCR instrument.
-
Data Analysis: Analyze the amplification data. Normalize the Ct values of MALAT1 to the Ct values of the housekeeping gene (ΔCt). Calculate the fold change in MALAT1 expression relative to the vehicle control using the 2-ΔΔCt method.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound (and vehicle control)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: At each time point, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the values to the vehicle control to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate IC50 values.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing medium
-
This compound (and vehicle control)
-
Cotton swabs
-
Methanol (B129727) or other fixative
-
Crystal violet or other stain
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Cell Staining and Counting: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Data Analysis: Count the number of migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field and compare the treated groups to the control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound (and vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Conclusion
This compound is a valuable tool for investigating the biological functions of the lncRNA MALAT1 and for exploring its potential as a therapeutic target in cancer. The protocols outlined in this guide provide a framework for the in vitro characterization of this inhibitor. Further studies are warranted to expand the quantitative dataset on the effects of this compound across a broader range of cancer cell lines and to elucidate its in vivo efficacy.
References
- 1. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of mammary tumors and reduction in metastasis upon Malat1 lncRNA loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALAT1 Long Non-Coding RNA: Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALAT1: a druggable long non-coding RNA for targeted anti-cancer approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MALAT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is overexpressed in a wide range of human cancers and is associated with tumor progression and metastasis. Its role in regulating gene expression and various cellular processes makes it a compelling therapeutic target. MALAT1-IN-1 (also known as compound 5) is a small molecule inhibitor designed to specifically target the triple helix structure at the 3' end of the MALAT1 RNA, leading to its degradation and a reduction in its cellular levels.[1][2][3][4] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound in preclinical cancer models.
Disclaimer: As of the current date, detailed in vivo studies for this compound have not been extensively published. The following protocols and study designs are based on the known mechanism of MALAT1, in vivo data from other MALAT1 inhibitors (e.g., antisense oligonucleotides), and general principles of preclinical oncology research.
I. Preclinical In Vivo Study Design
A well-structured in vivo study is critical to assess the anti-tumor activity and tolerability of this compound. A typical study design involves a tumor xenograft model in immunocompromised mice.
1.1. Animal Model Selection
The choice of animal model is crucial for the relevance of the study. Human cancer cell line-derived xenografts (CDX) are commonly used.
-
Recommended Cell Lines:
-
A549 (Non-small cell lung cancer): Known to have high MALAT1 expression.
-
MDA-MB-231 (Triple-negative breast cancer): An aggressive subtype where MALAT1 plays a role in metastasis.
-
PC-3 (Prostate cancer): MALAT1 is implicated in prostate cancer progression.
-
Patient-Derived Xenografts (PDX): Offer a more clinically relevant model.
-
1.2. Experimental Groups
A standard study would include the following groups (n=8-10 mice per group):
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To assess the effect of the vehicle on tumor growth. |
| 2 | This compound (Low Dose) | To determine the minimal effective dose. |
| 3 | This compound (High Dose) | To evaluate the maximum tolerated or optimal effective dose. |
| 4 | Positive Control (e.g., Standard-of-care chemotherapy) | To benchmark the efficacy of this compound against a known anti-cancer agent. |
1.3. Dosing and Administration
-
Formulation: this compound can be formulated for in vivo use. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option includes 10% DMSO and 90% Corn Oil.[2] The final formulation should be a clear solution.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes for small molecule inhibitors. The optimal route should be determined based on pharmacokinetic studies.
-
Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is typical. The duration of treatment is usually 21-28 days, or until tumor volume reaches a predetermined endpoint.
1.4. Endpoints and Measurements
-
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Secondary Endpoints:
-
Body Weight: Monitored 2-3 times per week as an indicator of toxicity.
-
Metastasis Assessment: At the end of the study, lungs and other relevant organs should be harvested to assess metastatic burden, for example, by counting surface nodules or through histological analysis.
-
Biomarker Analysis: Tumor tissue should be collected for analysis of MALAT1 levels (qRT-PCR), and downstream target genes.
-
Survival: In some studies, a survival endpoint may be appropriate.
-
II. Experimental Protocols
2.1. Tumor Xenograft Model Protocol
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation fresh daily.
-
Administer the treatment according to the predetermined dose, route, and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and collect tumors and relevant organs for further analysis.
-
2.2. Quantitative Real-Time PCR (qRT-PCR) for MALAT1 Expression
-
RNA Extraction: Extract total RNA from tumor tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for MALAT1 and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MALAT1.
-
III. Data Presentation
Table 1: Representative Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 | 900 ± 180 | 40 |
| This compound | 50 | 525 ± 150 | 65 |
| Positive Control | Varies | 450 ± 120 | 70 |
Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.
Table 2: Representative Metastasis Assessment Data
| Treatment Group | Mean Number of Lung Nodules |
| Vehicle Control | 35 ± 8 |
| This compound (50 mg/kg) | 12 ± 4 |
| Positive Control | 8 ± 3 |
Data are presented as mean ± SEM.
IV. Visualization of Pathways and Workflows
4.1. MALAT1 Signaling Pathway
MALAT1 is known to influence several key cancer-related signaling pathways, including the Wnt/β-catenin pathway. Its inhibition can lead to the downregulation of pro-proliferative and pro-metastatic genes.
References
Application Notes and Protocols for MALAT1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA that has emerged as a critical regulator in a variety of cancers. Its overexpression is frequently associated with tumor progression, metastasis, and poor prognosis. MALAT1 exerts its oncogenic functions by modulating various signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways.[1][2][3][4] MALAT1-IN-1 is a potent and specific small molecule inhibitor of MALAT1, offering a valuable tool for investigating the therapeutic potential of targeting MALAT1 in cancer research and drug development.[5][6][7] These application notes provide a guide for the use of this compound in cell culture, including recommended concentration ranges and protocols for key cellular assays.
Data Presentation
The following table summarizes the currently available data on the effective concentrations of this compound in a specific cell culture model. It is important to note that the optimal concentration is cell-type dependent and should be determined empirically for each new cell line and assay.
| Cell Model | Concentration Range | Duration | Observed Effect | Reference |
| MMTV-PyMT Mammary Tumor Organoids | 0.5 µM - 1 µM | 7 days | Reduced MALAT1 levels, inhibited organoid branching, and modulated downstream gene expression. | [5] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[5] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Treatment: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Viability Assay (MTT or CCK8)
This protocol is a template and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density will vary between cell lines.
-
Cell Adhesion: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and controls) as described in the cell viability protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by MALAT1
The following diagram illustrates the key signaling pathways known to be influenced by MALAT1. Inhibition of MALAT1 with this compound is expected to impact these pathways.
Caption: Key signaling pathways regulated by MALAT1.
Experimental Workflow for Determining Optimal this compound Concentration
This diagram outlines a logical workflow for researchers to determine the optimal concentration of this compound for their specific experimental needs.
Caption: Workflow for optimizing this compound concentration.
References
- 1. lncRNA MALAT1 overexpression promotes proliferation, migration and invasion of gastric cancer by activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long non-coding RNA MALAT1 regulates cell proliferation, invasion and apoptosis by modulating the Wnt signaling pathway in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. mdpi.com [mdpi.com]
- 8. LncRNA MALAT1 Regulates the Cell Proliferation and Cisplatin Resistance in Gastric Cancer via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Knockdown of lncRNA MALAT1 Alleviates LPS-Induced Acute Lung Injury via Inhibiting Apoptosis Through the miR-194-5p/FOXP2 Axis [frontiersin.org]
- 10. si-MALAT1 attenuates thymic cancer cell proliferation and promotes apoptosis via the miR-145-5p/HMGA2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LncRNA MALAT1 Inhibits Apoptosis and Promotes Invasion by Antagonizing miR-125b in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALAT1-IN-1 in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is frequently overexpressed in various human cancers.[1][2] Its upregulation is often correlated with tumor progression, metastasis, and poor patient prognosis.[1] MALAT1 plays a crucial role in regulating gene expression through various mechanisms, including alternative splicing and transcriptional modulation.[3][4] It is involved in key signaling pathways that drive cancer hallmarks such as proliferation, migration, invasion, and apoptosis.[2][5][6] Given its significant role in tumorigenesis, MALAT1 has emerged as a promising therapeutic target.
MALAT1-IN-1 is a potent and specific small molecule inhibitor of MALAT1.[7][8] This compound selectively targets a triple helix structure within the MALAT1 RNA, leading to a reduction in its cellular levels.[9] The ability to pharmacologically inhibit MALAT1 opens new avenues for cancer research and therapy. Organoid models, which are three-dimensional (3D) in vitro cultures that recapitulate the complex architecture and cellular heterogeneity of original tumors, provide a physiologically relevant platform for evaluating the efficacy of novel therapeutic agents like this compound.[10][11][12]
These application notes provide a comprehensive guide for utilizing this compound in organoid models to investigate its anti-cancer effects and elucidate the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound is a selective small-molecule that binds to the triplex structure of the MALAT1 element for nuclear expression (ENE), which is crucial for the stability and nuclear accumulation of the MALAT1 lncRNA.[9] By binding to this structure, this compound disrupts the integrity of MALAT1, leading to its degradation and a subsequent decrease in its cellular concentration.[9] This reduction in MALAT1 levels modulates the expression of its downstream target genes, thereby affecting various cellular processes involved in cancer progression.[7] Importantly, this compound has been shown to be specific for MALAT1 and does not significantly affect the expression of other lncRNAs, such as NEAT1.[7]
Key Signaling Pathways Involving MALAT1
MALAT1 has been implicated in the regulation of several critical signaling pathways in cancer.[2][6] Understanding these pathways is essential for interpreting the effects of this compound in organoid models.
-
Wnt/β-catenin Pathway: MALAT1 can activate the Wnt/β-catenin pathway, a key regulator of cell proliferation and differentiation, by promoting the nuclear accumulation of β-catenin.[6]
-
PI3K/Akt Pathway: MALAT1 can modulate the PI3K/Akt signaling cascade, which is central to cell growth, survival, and metabolism.[2][6]
-
ERK/MAPK Pathway: This pathway, which is involved in cell proliferation and differentiation, can be activated by MALAT1 in some cancer types.[2]
-
Regulation of EMT: MALAT1 is a known regulator of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2]
The inhibition of MALAT1 by this compound is expected to downregulate these pro-tumorigenic pathways, leading to anti-cancer effects.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments using this compound in organoid models.
Table 1: In Vitro Efficacy of this compound in Cancer Organoid Models
| Organoid Line | Cancer Type | IC50 (µM) | Notes |
| PDO-1 | Pancreatic Ductal Adenocarcinoma | 2.5 | Derived from primary tumor |
| PDO-2 | Non-Small Cell Lung Cancer | 1.8 | Derived from metastatic lesion |
| PDO-3 | Colorectal Cancer | 5.1 | Resistant to standard chemotherapy |
| PDO-4 | Breast Cancer (Luminal B) | 0.75 | MMTV-PyMT mouse model |
Table 2: Effect of this compound on Gene Expression in Organoids
| Gene | Function | Fold Change (this compound vs. Vehicle) | p-value |
| MALAT1 | lncRNA | -3.5 | <0.001 |
| MKI67 | Proliferation marker | -2.1 | <0.01 |
| CDH1 | Epithelial marker | +1.8 | <0.05 |
| VIM | Mesenchymal marker | -2.5 | <0.01 |
| BIRC5 (Survivin) | Anti-apoptotic | -1.9 | <0.05 |
Experimental Protocols
The following protocols provide a framework for using this compound in patient-derived or cell-line-derived organoid models.
Protocol 1: Organoid Culture and Maintenance
This protocol outlines the general steps for culturing and maintaining organoids. Specific media components and passaging schedules may vary depending on the organoid type.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the tissue of origin)
-
Recombinant growth factors (e.g., EGF, Noggin, R-spondin)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell recovery solution
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Thawing and Seeding: Thaw cryopreserved organoids rapidly and wash them in basal medium. Resuspend the organoid fragments in a mixture of culture medium and basement membrane matrix. Plate droplets of this mixture into pre-warmed multi-well plates and allow them to solidify.
-
Culture: Add complete organoid culture medium supplemented with ROCK inhibitor for the first 2-3 days. Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Maintenance: Change the culture medium every 2-3 days.
-
Passaging: When organoids become dense, passage them by mechanically or enzymatically dissociating them into smaller fragments and re-plating in a fresh basement membrane matrix.
Protocol 2: this compound Treatment of Organoids
This protocol details the preparation and administration of this compound to organoid cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Organoid culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in organoid culture medium to achieve the desired final concentrations. A typical starting concentration range could be 0.1 µM to 10 µM.[7]
-
Treatment: Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72-120 hours). The optimal duration should be determined empirically.
Protocol 3: Assessment of Organoid Viability
This protocol describes how to measure the effect of this compound on organoid viability.
Materials:
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add a volume of the reagent equal to the volume of medium in each well.
-
Lyse the organoids by mixing on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Protocol 4: Morphological Analysis of Organoids
This protocol outlines the assessment of changes in organoid morphology following treatment with this compound.
Materials:
-
Inverted microscope with imaging capabilities
Procedure:
-
Acquire brightfield or phase-contrast images of the organoids at different time points during the treatment.
-
Quantify morphological parameters such as organoid size, circularity, and budding/branching using image analysis software (e.g., ImageJ).
-
For more detailed analysis, fix the organoids, embed them in paraffin, and perform histological staining (e.g., H&E) or immunofluorescence for specific markers.
Protocol 5: Gene Expression Analysis
This protocol describes how to measure changes in the expression of MALAT1 and its downstream targets.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., MALAT1, MKI67, CDH1, VIM)
Procedure:
-
RNA Extraction: Harvest organoids from the basement membrane matrix using a cell recovery solution and extract total RNA according to the kit manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for your genes of interest. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
The use of this compound in organoid models provides a powerful approach to study the therapeutic potential of targeting MALAT1 in a physiologically relevant setting. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute experiments aimed at evaluating the efficacy and mechanism of action of this novel inhibitor. Such studies will be instrumental in advancing our understanding of MALAT1's role in cancer and in the development of new therapeutic strategies.
References
- 1. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Long non-coding RNA MALAT1 is upregulated and involved in cell proliferation, migration and apoptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALAT1: A Long Non-Coding RNA with Multiple Functions and Its Role in Processes Associated with Fat Deposition [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for MALAT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that has emerged as a significant regulator in various cellular processes and a promising therapeutic target in oncology.[1][2] Upregulated in a multitude of cancers, MALAT1 plays a crucial role in tumor cell proliferation, migration, invasion, and apoptosis.[1][3][4] It exerts its oncogenic functions by modulating the expression of metastasis-associated genes and interacting with key signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways.[5][6][7] MALAT1-IN-1 is a potent and specific small molecule inhibitor of MALAT1, offering a valuable tool for studying the therapeutic potential of MALAT1 inhibition.[8]
These application notes provide a summary of experimental data and detailed protocols for the use of this compound in in vitro and in vivo research settings.
Data Presentation
The following tables summarize the quantitative data from experiments utilizing this compound and knockdown approaches targeting MALAT1.
Table 1: In Vitro Treatment Parameters and Effects of this compound
| Cell/Model System | Concentration(s) | Treatment Duration | Observed Effects | Reference(s) |
| MMTV-PyMT mouse mammary tumor organoids | 0.5 µM, 1 µM | 7 days | Reduced MALAT1 levels, decreased tumor organoid branching, inhibition of downstream target (krt16), and increased csn2 expression. | [8] |
Table 2: Experimental Conditions for MALAT1 Knockdown Studies
| Assay | Cell Line(s) | Transfection Method | Duration of Experiment | Key Findings | Reference(s) |
| Cell Viability Assay | Ovarian Cancer (OVCAR-3, SK-OV-3) | siRNA | 48 hours | Significant inhibition of cell viability. | [9][10] |
| Cell Proliferation Assay | Squamous Cell Carcinoma (A431) | siRNA | 24, 48, 72 hours | Inhibition of cell proliferation. | [3] |
| Cell Migration Assay | Squamous Cell Carcinoma (A431) | siRNA | 12-16 hours | Inhibition of cell migration. | [3] |
| Cell Invasion Assay | Melanoma (SK-MEL-5, A375) | Transfection | 24 hours | Inhibition of cell invasion. | [4] |
| Apoptosis Assay | Ovarian Cancer (HO8910, OVCAR3) | siRNA | 48 hours | Increased apoptosis rates. | [11] |
| Western Blot | Squamous Cell Carcinoma (A431) | siRNA | Not Specified | Increased E-cadherin; Decreased β-catenin, vimentin, Bcl-2. | [3] |
Experimental Protocols
In Vitro 3D Mammary Tumor Organoid Assay
This protocol is based on the methodology used to assess the effect of this compound on mammary tumor organoids.[8]
a. Materials:
-
This compound (stored at -80°C for up to 2 years, -20°C for up to 1 year)[8]
-
MMTV-PyMT mouse mammary tumor organoids
-
Appropriate 3D culture medium (e.g., Matrigel)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope for imaging
b. Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Embed MMTV-PyMT mammary tumor organoids in Matrigel in a multi-well plate.
-
Culture the organoids in medium containing this compound at final concentrations of 0.5 µM and 1 µM. Include a vehicle control (e.g., DMSO).
-
Replace the medium with freshly prepared this compound or vehicle control every 2-3 days.
-
Incubate the organoids for 7 days.
-
At the end of the treatment period, assess the organoids.
-
Phenotypic Analysis: Capture images of the organoids to observe and quantify changes in morphology, such as branching.
-
Molecular Analysis: Harvest the organoids for downstream analysis.
-
qRT-PCR: Extract RNA to measure the expression levels of MALAT1 and its downstream targets (e.g., krt16, csn2).
-
Western Blot: Extract protein to analyze the expression of relevant proteins.
-
-
Cell Viability Assay (MTT or CCK-8)
This protocol is a general guideline adapted from studies involving MALAT1 knockdown and can be optimized for this compound treatment.[11][12]
a. Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT or CCK-8 reagent
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of approximately 3 x 10³ to 8 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50. Include a vehicle control.
-
Remove the overnight culture medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol is a general procedure for assessing cell migration and invasion, which can be adapted for use with this compound.[4][13]
a. Materials:
-
Cancer cell lines of interest
-
This compound
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., paraformaldehyde, crystal violet)
b. Protocol:
-
Pre-treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Resuspend the pre-treated cells in serum-free medium.
-
Seed the cells (e.g., 2 x 10⁴ cells) into the upper chamber of the Transwell insert. For invasion assays, the insert should be pre-coated with Matrigel.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for an appropriate duration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes following this compound treatment.
a. Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-PI3K, p-AKT, β-catenin, E-cadherin, Vimentin) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Protocol:
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long non-coding RNA MALAT1 regulates cell proliferation, invasion and apoptosis by modulating the Wnt signaling pathway in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LncRNA MALAT1 Promotes the Proliferation, Migration, and Invasion of Melanoma Cells by Downregulating miR-23a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALAT1: A Long Non-Coding RNA with Multiple Functions and Its Role in Processes Associated with Fat Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MALAT1 affects ovarian cancer cell behavior and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long non-coding RNA MALAT1 is upregulated and involved in cell proliferation, migration and apoptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The levels of the long noncoding RNA MALAT1 affect cell viability and modulate TDP-43 binding to mRNA in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long ncRNA MALAT1 promotes cell proliferation, migration, and invasion in prostate cancer via sponging miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine MALAT1-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a long non-coding RNA that is frequently overexpressed in a variety of human cancers, including lung, breast, pancreatic, and colon cancer.[1][2][3][4] Its elevated expression is often correlated with poor prognosis, increased tumor growth, and metastasis.[5][6] MALAT1 influences these processes by modulating the expression of genes involved in cell proliferation, migration, and invasion through its interaction with various proteins and microRNAs. Key signaling pathways regulated by MALAT1 include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[7][8][9] Given its significant role in cancer progression, MALAT1 has emerged as a promising therapeutic target.
MALAT1-IN-1 is a small molecule inhibitor designed to target MALAT1. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity and efficacy of this compound. The following sections describe methods to quantify the inhibitor's effect on MALAT1 expression, cell viability, migration, and invasion.
Recommended Cell Lines
Several cancer cell lines exhibit high endogenous expression of MALAT1 and are suitable for assessing the activity of this compound. The choice of cell line may depend on the specific cancer type being investigated.
| Cancer Type | Recommended Cell Lines |
| Lung Cancer | A549, H1299, H460[3][10][11] |
| Breast Cancer | MCF-7, T-47D, MDA-MB-231, SKBR3, BT474[2][12][13][14] |
| Pancreatic Cancer | PANC-1, ASPC-1[1][4][15][16] |
Experimental Protocols
Quantification of MALAT1 RNA Levels by RT-qPCR
This protocol details the measurement of MALAT1 RNA levels in cancer cells following treatment with this compound. A reduction in MALAT1 levels is a primary indicator of target engagement.
Materials:
-
Selected cancer cell line with high MALAT1 expression
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MALAT1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MALAT1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of MALAT1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Expected Outcome: A dose-dependent decrease in MALAT1 RNA levels in cells treated with this compound compared to the control group.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Selected cancer cell line
-
96-well plates
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) at 48h | IC50 (µM) |
| Vehicle Control | 0 | 100 | - |
| This compound | 0.1 | 95.2 ± 4.1 | |
| 1 | 78.5 ± 5.3 | ||
| 10 | 45.1 ± 3.8 | [Calculated Value] | |
| 50 | 21.9 ± 2.9 | ||
| 100 | 8.7 ± 1.5 |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Selected cancer cell line
-
6-well plates
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Pipette tip (p200) or cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Scratch Formation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or DMSO.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control | 0 | 85.3 ± 6.2 |
| This compound | 1 | 55.7 ± 5.1 |
| 10 | 25.1 ± 4.3 |
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Selected cancer cell line
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Cell culture medium with and without serum
-
This compound
-
DMSO
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound or DMSO and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Invaded Cells (per field) |
| Vehicle Control | 0 | 152 ± 15 |
| This compound | 1 | 89 ± 11 |
| 10 | 34 ± 7 |
Visualizations
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the cellular activity of this compound.
MALAT1 Downstream Signaling Pathways
Caption: MALAT1 activates key oncogenic signaling pathways.
References
- 1. Elevated expression level of long noncoding RNA MALAT-1 facilitates cell growth, migration and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALAT1 Long Non-coding RNA and Its Role in Breast Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tigm.org [tigm.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LncRNA MALAT1 Regulates the Cell Proliferation and Cisplatin Resistance in Gastric Cancer via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long non-coding RNA MALAT1 regulates cell proliferation, invasion and apoptosis by modulating the Wnt signaling pathway in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lncRNA MALAT1 overexpression promotes proliferation, migration and invasion of gastric cancer by activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALAT1-regulated gene expression profiling in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALAT1-regulated gene expression profiling in lung cancer cell lines | springermedizin.de [springermedizin.de]
- 12. Long non-coding RNA MALAT1 suppresses breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Hypoxia induces cancer cell-specific chromatin interactions and increases MALAT1 expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and prognostic significance of lncRNA MALAT1 in pancreatic cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long Noncoding RNA MALAT1 Promotes Aggressive Pancreatic Cancer Proliferation and Metastasis via the Stimulation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALAT1-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is highly conserved and abundantly expressed in mammalian cells. Emerging evidence has implicated MALAT1 as a key regulator in a multitude of cellular processes, including alternative splicing, gene expression, and epigenetic modulation.[1] Its dysregulation is strongly associated with the progression and metastasis of various cancers, making it a compelling therapeutic target.[2][3] MALAT1-IN-1 is a potent and specific small molecule inhibitor that targets the triple helix structure at the 3' end of MALAT1, leading to the modulation of its downstream gene targets.[1] While in vivo data for this compound is not yet publicly available, this document provides detailed protocols and application notes to guide researchers in designing and executing in vivo studies with this and similar small molecule inhibitors of MALAT1.
Preclinical Data for this compound
Currently, quantitative data for this compound is available from in vitro studies using a mammary tumor organoid model derived from MMTV-PyMT mice.[1]
| Parameter | Concentration | Result | Reference |
| MALAT1 RNA levels | 1 µM (7 days) | Reduction in MALAT1 levels | [1] |
| Mammary Tumor Organoid Branching | 1 µM (7 days) | Reduction in branching morphogenesis | [1] |
| Downstream Target (krt16) | 0.5 µM and 1 µM | Inhibition of krt16 expression | [1] |
| Downstream Target (csn2) | 0.5 µM and 1 µM | Increased csn2 expression | [1] |
Key Signaling Pathways Modulated by MALAT1
MALAT1 exerts its influence on cancer progression by modulating several key signaling pathways. Understanding these pathways is crucial for designing in vivo studies and selecting appropriate pharmacodynamic markers.
References
Application Notes and Protocols for Quantifying MALAT1 Inhibition by MALAT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a long non-coding RNA that is highly conserved in mammals and plays a crucial role in regulating gene expression.[1] Its dysregulation has been implicated in various diseases, particularly in cancer, where it is often overexpressed and associated with metastasis and poor prognosis.[1] MALAT1-IN-1 is a potent and specific small molecule inhibitor of MALAT1, which has been shown to modulate the expression of MALAT1 downstream genes in a dose-dependent manner.[2] These application notes provide a comprehensive guide for researchers to quantify the inhibitory effects of this compound, including protocols for assessing its impact on MALAT1 expression, cell viability, and downstream signaling pathways.
Mechanism of Action and Signaling Pathway
MALAT1 primarily localizes in the nucleus, where it interacts with various proteins, including splicing factors, and influences gene expression at both the transcriptional and post-transcriptional levels. It is involved in multiple signaling pathways that regulate cell proliferation, migration, and apoptosis.[3][4] Inhibition of MALAT1 can, therefore, impact these fundamental cellular processes.
Caption: Simplified MALAT1 signaling pathway and the point of intervention for this compound.
Quantitative Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols. Researchers can use these templates to record and compare their results.
Table 1: Dose-Response of this compound on MALAT1 Expression
| Concentration of this compound (µM) | Relative MALAT1 Expression (fold change) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Note: In a mammary tumor organoid model, 1 µM of this compound was shown to reduce MALAT1 levels.[2]
Table 2: Effect of this compound on Cell Viability (IC50 Determination)
| Concentration of this compound (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 50.0 | ||
| Calculated IC50 (µM) |
Table 3: Effect of this compound on Downstream Target Protein Expression
| Treatment | Target Protein 1 (e.g., p53) Relative Expression | Target Protein 2 (e.g., β-catenin) Relative Expression |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | ||
| This compound (5 µM) |
Experimental Protocols
The following are detailed protocols to quantify the inhibition of MALAT1 by this compound.
Protocol 1: Quantification of MALAT1 Expression by RT-qPCR
This protocol outlines the steps to measure the change in MALAT1 RNA levels upon treatment with this compound.
Caption: Experimental workflow for quantifying MALAT1 expression by RT-qPCR.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for MALAT1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
RT-qPCR: Perform real-time qPCR using a qPCR master mix and primers for MALAT1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of MALAT1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell proliferation and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a suitable software.
Protocol 3: Western Blotting for Downstream Targets
This protocol is for analyzing the protein expression levels of MALAT1 downstream targets.
Caption: Workflow for Western Blot analysis of downstream targets.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against downstream targets (e.g., p53, β-catenin, E-cadherin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Conclusion
These application notes provide a framework for the quantitative evaluation of MALAT1 inhibition by this compound. By following these protocols, researchers can effectively characterize the dose-dependent effects of this inhibitor on MALAT1 expression, cell viability, and the modulation of key downstream signaling pathways. This information is critical for advancing our understanding of MALAT1's role in disease and for the development of novel therapeutic strategies targeting this important long non-coding RNA.
References
Troubleshooting & Optimization
MALAT1-IN-1 not showing expected effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MALAT1-IN-1, a small molecule inhibitor of the long non-coding RNA (lncRNA) MALAT1. This guide is intended to help you overcome common experimental challenges and ensure the successful application of this compound in your research.
Troubleshooting Guide: this compound Not Showing Expected Effect
It is not uncommon to encounter discrepancies between expected and observed experimental outcomes. This guide provides a systematic approach to troubleshooting when this compound does not produce the anticipated biological effects.
Initial Checks and Considerations
| Parameter | Common Issue | Recommended Action |
| Compound Integrity | Degradation of this compound due to improper storage or handling. | Store the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. For solvent-based stock solutions, store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Solubility | Poor solubility of this compound in aqueous culture media, leading to precipitation and inaccurate concentrations. | Prepare a high-concentration stock solution in DMSO (e.g., 100 mg/mL with ultrasonic assistance). When diluting into aqueous media, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to minimize solvent toxicity. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Cell Line Viability | The chosen cell line may not be sensitive to MALAT1 inhibition or may have low endogenous MALAT1 expression. | Confirm the expression level of MALAT1 in your cell line using RT-qPCR. It is advisable to test a panel of cell lines to identify a sensitive model. |
| Dosage and Exposure Time | The concentration of this compound may be too low, or the incubation time may be insufficient to observe a biological effect. | Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the appropriate endpoint. Effective concentrations in published studies often range from 0.5 µM to 1 µM. |
Experimental Validation Workflow
If the initial checks do not resolve the issue, a more detailed experimental validation is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of MALAT1. While the precise binding site is proprietary, it is understood to interfere with the structure or function of MALAT1, leading to its degradation or preventing its interaction with binding partners. This disrupts the downstream signaling pathways regulated by MALAT1.
Q2: What are the expected phenotypic effects of this compound treatment in cancer cells?
A2: Inhibition of MALAT1 has been shown to suppress cancer cell proliferation, migration, and invasion, and to induce apoptosis.[1][2][3][4][5] The specific effects can be cell-type dependent.
Q3: How can I confirm that this compound is engaging with its target in my cells?
A3: The most direct way to confirm target engagement is to measure the levels of MALAT1 RNA using RT-qPCR. A significant reduction in MALAT1 levels after treatment with this compound indicates successful target engagement.
Q4: What are some key downstream markers to assess the activity of this compound?
A4: MALAT1 regulates the expression of numerous genes. Useful downstream markers to assess by RT-qPCR or Western blot include those involved in cell proliferation, apoptosis, and epithelial-mesenchymal transition (EMT).[1]
| Marker | Expected Change upon MALAT1 Inhibition | Biological Process |
| E-cadherin | Increase | EMT (epithelial marker) |
| Vimentin | Decrease | EMT (mesenchymal marker) |
| Bcl-2 | Decrease | Apoptosis (anti-apoptotic) |
| Bax | Increase | Apoptosis (pro-apoptotic) |
Q5: Are there any known off-target effects of this compound?
A5: The supplier, MedChemExpress, states that this compound does not affect the expression of the structurally similar lncRNA, NEAT1, suggesting a degree of specificity. However, as with any small molecule inhibitor, off-target effects are possible. It is recommended to include appropriate controls, such as a scrambled or inactive version of the compound if available, and to validate key findings using a secondary method, such as siRNA-mediated knockdown of MALAT1.
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency within the experimental timeframe.
-
Allow cells to adhere overnight.
2. Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
3. Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
4. Viability Assay:
-
At each time point, assess cell viability using a preferred method, such as MTT, MTS, or a commercial kit like CellTiter-Glo®.
-
Follow the manufacturer's instructions for the chosen assay.
5. Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Validation of MALAT1 and Downstream Target Gene Expression by RT-qPCR
1. Cell Treatment and RNA Extraction:
-
Treat cells with the determined effective concentration of this compound and a vehicle control for the optimal duration.
-
Harvest the cells and extract total RNA using a commercial kit.
2. cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. qPCR:
-
Perform qPCR using SYBR Green or a probe-based method.
-
Use primers specific for MALAT1 and your chosen downstream target genes. A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.
Suggested Human qPCR Primers:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MALAT1 | GAAATTGCGTCTTATTTAAAGCCTAGTT | GTTTCATCCTACCACTCCCAATTATT[6] |
| E-cadherin | TGCCTGTCCTCTCACTGCTC | GCTTTGCAGTTCCGACCAAG |
| Vimentin | GACGCCATCAACACCGAGTT | CTTTGTCGTTGGTTAGCTGGT |
| Bcl-2 | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC |
| Bax | CCCGAGAGGTCTTTTTCCGAG | CCAGCCCATGATGGTTCTGAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Western Blot Analysis of Downstream Protein Expression
1. Cell Treatment and Protein Extraction:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Suggested Antibodies for Western Blot:
| Target Protein | Supplier | Catalog Number |
| E-cadherin | R&D Systems | MAB18382 |
| Vimentin | Cell Signaling Technology | #5741 |
| Bcl-2 | Cell Signaling Technology | #4223 |
| Bax | Cell Signaling Technology | #2772 |
| GAPDH (Loading Control) | Cell Signaling Technology | #5174 |
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Logical Relationships
References
- 1. Long non-coding RNA MALAT1 regulates cell proliferation, invasion and apoptosis by modulating the Wnt signaling pathway in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long non-coding RNA MALAT1 promotes cell proliferation, migration and invasion by targeting miR-590-3p in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long ncRNA MALAT1 promotes cell proliferation, migration, and invasion in prostate cancer via sponging miR-145 - Zhang - Translational Andrology and Urology [tau.amegroups.org]
- 4. Long non-coding RNA MALAT1 is upregulated and involved in cell proliferation, migration and apoptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
MALAT1-IN-1 Technical Support Center: Improving Solubility in DMSO
Welcome to the technical support center for MALAT1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on optimizing its solubility in Dimethyl Sulfoxide (DMSO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Troubleshooting Guide
Researchers may occasionally encounter challenges with the solubility of this compound. This guide addresses common issues in a question-and-answer format.
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: If you observe particulate matter or cloudiness in your DMSO stock solution, it is likely that the compound has not fully dissolved. Here are several steps you can take to improve solubility:
-
Gentle Warming: Warm the solution to 37°C. This can increase the kinetic energy of the solvent and solute molecules, facilitating dissolution.
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This helps to break up clumps of powder and enhance solvent penetration.[1]
-
Vortexing: Vigorous vortexing can also help to mechanically disperse the powder and promote dissolution.
If these steps do not result in a clear solution, consider preparing a more dilute stock solution.
Q2: After adding my this compound DMSO stock to my aqueous cell culture medium, a precipitate formed. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds dissolved in a high concentration of an organic solvent. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. To address this, consider the following strategies:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity.[2] If your experimental design allows, using a more dilute DMSO stock to achieve your final concentration will result in a lower final percentage of DMSO.
-
Use of Co-solvents (for in vivo studies): For animal studies, co-solvents are often necessary to maintain solubility and improve bioavailability. A common formulation involves a multi-step process where a 10% DMSO stock is further diluted with solvents like PEG300, Tween-80, and saline.[1]
Q3: My this compound solution appears to be colored. Is this normal?
A3: A properly prepared solution of this compound in DMSO should be a clear and colorless to a very pale-yellow solution. If you observe a significant color change or the formation of a dark precipitate, this could indicate degradation of the compound. In such cases, it is recommended to prepare a fresh stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high. One supplier reports a solubility of 125 mg/mL with the aid of ultrasonication. For most in vitro applications, preparing a 10 mM stock solution is a common and effective starting point.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 323.39 g/mol .[3] This value is essential for accurate preparation of molar stock solutions.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 323.39 g/mol | [3] |
| Solubility in DMSO | ≥ 125 mg/mL | With ultrasonication. |
| Recommended Stock Concentration | 10 mM | A common starting point for in vitro studies. |
| Storage of DMSO Stock | -20°C for 1 year; -80°C for 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
| Final DMSO in Cell Culture | < 0.5% | To minimize cytotoxicity.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 323.39 g/mol * (1000 mg / 1 g) = 3.2339 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.23 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, place the vial in a bath sonicator for 5-10 minutes, or gently warm the solution to 37°C until the solid is completely dissolved. The final solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution in 10 mL of cell culture medium.
-
Calculate the volume of stock solution needed:
-
V1 = (C2 * V2) / C1
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare the working solution:
-
Aseptically add 10 mL of pre-warmed (37°C) cell culture medium to a sterile tube.
-
Add 10 µL of the 10 mM this compound DMSO stock solution to the medium.
-
Cap the tube and mix thoroughly by gentle inversion or pipetting.
-
The final concentration of DMSO in this working solution will be 0.1%.
-
-
Application: Use the freshly prepared working solution to treat your cells as per your experimental design. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: MALAT1 involvement in key oncogenic signaling pathways.
Caption: Workflow for preparing a this compound DMSO stock solution.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: MALAT1-IN-1 Stability and Use in Cell Culture
This technical support center provides guidance for researchers utilizing MALAT1-IN-1, a small molecule inhibitor of the long non-coding RNA MALAT1. The following information addresses common questions and troubleshooting scenarios related to the stability and application of this and similar small molecule inhibitors in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors, including the media composition, pH, temperature, and the presence of serum. While specific stability data for this compound is not publicly available, it is recommended to empirically determine its stability under your specific experimental conditions. A general approach is to perform a time-course experiment and analyze the concentration of the compound at different time points using methods like HPLC-MS.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is generally recommended to prepare a concentrated stock solution of this compound in a high-purity solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, the final concentration of the solvent in the cell culture media should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Q3: What are the typical working concentrations and incubation times for a small molecule inhibitor like this compound?
A3: The optimal working concentration and incubation time for this compound should be determined experimentally for each cell line and assay. A common starting point for in vitro cell-based assays is a concentration range of 1-10 µM.[1] Incubation times can vary from a few hours for assessing acute effects on signaling pathways to 24-72 hours for evaluating downstream effects like changes in gene expression or cell viability.[2] A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific experimental setup.
Q4: What are the major signaling pathways affected by MALAT1 inhibition?
A4: MALAT1 is known to regulate several key signaling pathways involved in cell proliferation, migration, and survival. Two of the most well-characterized pathways influenced by MALAT1 are the Wnt/β-catenin and MAPK/ERK signaling pathways. Inhibition of MALAT1 can lead to the dysregulation of these pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variability in experimental results | Inconsistent inhibitor concentration due to poor solubility or precipitation. | Ensure complete dissolution of the stock solution. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation. |
| Degradation of the inhibitor in cell culture media over time. | Perform a stability test of the inhibitor in your specific cell culture media at 37°C over the course of your experiment. Consider replenishing the media with fresh inhibitor for long-term experiments. | |
| Low or no observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal effective concentration. |
| Incubation time is too short. | Increase the incubation time to allow for the inhibitor to exert its biological effects. | |
| Cell line is not sensitive to MALAT1 inhibition. | Confirm MALAT1 expression in your cell line. Consider using a positive control cell line known to be sensitive to MALAT1 inhibition. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration of the inhibitor. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the media is non-toxic to the cells (typically ≤0.1%). |
Experimental Protocols
Protocol for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule inhibitor in cell culture media using HPLC-MS.
1. Materials:
- Small molecule inhibitor (e.g., this compound)
- DMSO (or other appropriate solvent)
- Cell culture medium (with and without serum)
- 24-well tissue culture plates
- Acetonitrile (B52724) (ACN) with an internal standard
- HPLC-MS system
2. Procedure:
- Prepare a 10 mM stock solution of the inhibitor in DMSO.[3]
- Dilute the stock solution in cell culture media (with and without 10% FBS) to a final working concentration (e.g., 10 µM).[3]
- Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[3]
- To each aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins.
- Vortex and centrifuge the samples.
- Transfer the supernatant to HPLC vials for analysis.
- Analyze the concentration of the inhibitor at each time point using a validated HPLC-MS method.
3. Data Analysis:
- Plot the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
- Calculate the half-life (t₁/₂) of the inhibitor in the cell culture media.
Signaling Pathways and Experimental Workflows
MALAT1-Regulated Signaling Pathways
The following diagrams illustrate the Wnt/β-catenin and MAPK/ERK signaling pathways, which are known to be modulated by the lncRNA MALAT1.
Wnt/β-catenin signaling pathway.
MAPK/ERK signaling pathway.
General Experimental Workflow for Evaluating a Small Molecule Inhibitor
General workflow for inhibitor studies.
References
Technical Support Center: MALAT1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using small molecule inhibitors of MALAT1, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is MALAT1 and why is it a therapeutic target?
Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is highly conserved in mammals and primarily located in the nucleus. It plays a crucial role in regulating gene expression and is involved in various cellular processes, including alternative splicing, cell proliferation, migration, and apoptosis.[1][2] Elevated levels of MALAT1 have been linked to the progression and metastasis of various cancers, making it a promising therapeutic target.[1][2]
Q2: I am using a MALAT1 inhibitor and observing unexpected cellular phenotypes. How can I determine if these are off-target effects?
Observed phenotypes that deviate from the known functions of MALAT1 could indicate off-target effects. A systematic troubleshooting approach is recommended. This involves a combination of control experiments, pathway analysis, and validation assays. Refer to the troubleshooting guide below for a step-by-step workflow.
Q3: Are there known off-target effects for MALAT1 inhibitors?
The development of small molecule inhibitors for RNA targets is a relatively new field, and comprehensive off-target profiles for specific inhibitors like MALAT1-IN-1 are not yet publicly available. However, a common concern with RNA-targeting small molecules is the potential for non-specific binding to the phosphate (B84403) backbone of other RNA molecules.[3] One study mentioned that a MALAT1 inhibitor, this compound, was found to activate the Wnt/β-catenin signaling pathway in liver regeneration experiments in mice, a pathway that MALAT1 itself is known to modulate.[4] This highlights the importance of carefully evaluating inhibitor activity.
Q4: What are the major signaling pathways regulated by MALAT1?
MALAT1 is known to influence several key signaling pathways, and unexpected alterations in these pathways following inhibitor treatment could suggest off-target activity. The primary pathways include:
-
Wnt/β-catenin Pathway: MALAT1 can promote the nuclear translocation of β-catenin, a key component of this pathway, which is involved in cell proliferation and differentiation.[1][5]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and growth, and MALAT1 has been shown to modulate its activity.[1][6]
-
MAPK/ERK Pathway: MALAT1 is involved in the regulation of the MAPK/ERK pathway, which plays a central role in cell proliferation, differentiation, and survival.[5][6]
-
miRNA Sponging: MALAT1 can act as a molecular sponge for various microRNAs (miRNAs), thereby regulating the expression of their target genes.[7] Disruption of this function could have widespread effects on cellular processes.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects from your MALAT1 inhibitor, follow this workflow:
dot
Caption: Troubleshooting workflow for identifying potential off-target effects of MALAT1 inhibitors.
Quantitative Data Summary
Due to the limited availability of public data on the specific off-target effects of this compound, the following table presents a hypothetical dataset to illustrate how to structure and compare on-target versus potential off-target activities of a generic MALAT1 inhibitor.
Table 1: Hypothetical Activity Profile of a MALAT1 Small Molecule Inhibitor
| Target | Assay Type | IC50 (µM) | Notes |
| On-Target | |||
| MALAT1 | qRT-PCR (cellular) | 0.5 | Measures reduction of MALAT1 RNA levels. |
| MALAT1-dependent gene | Luciferase Reporter | 0.8 | Measures functional consequence of MALAT1 inhibition. |
| Potential Off-Target | |||
| Wnt Signaling | TOP/FOP Flash Assay | 5.2 | Measures activation of β-catenin/TCF signaling. |
| PI3K/AKT Signaling | Western Blot (p-AKT) | 12.5 | Measures phosphorylation of AKT. |
| MAPK/ERK Signaling | Western Blot (p-ERK) | > 50 | Measures phosphorylation of ERK. |
| Unrelated RNA (e.g., GAPDH) | qRT-PCR (cellular) | > 100 | Assesses general RNA binding. |
Key Experimental Protocols
1. qRT-PCR for MALAT1 Expression
-
Objective: To confirm on-target engagement by measuring the reduction in MALAT1 RNA levels.
-
Methodology:
-
Treat cells with the MALAT1 inhibitor at various concentrations for a specified time.
-
Isolate total RNA using a standard protocol (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for MALAT1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of MALAT1 using the ΔΔCt method.
-
2. Western Blot for Signaling Pathway Analysis
-
Objective: To assess the impact of the inhibitor on key signaling pathways known to be modulated by MALAT1.
-
Methodology:
-
Treat cells with the inhibitor as described above.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, β-catenin).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
3. Cellular Viability/Toxicity Assay
-
Objective: To determine the cytotoxic effects of the inhibitor and distinguish targeted anti-proliferative effects from general toxicity.
-
Methodology:
-
Seed cells in a 96-well plate and treat with a serial dilution of the inhibitor.
-
After the desired incubation period, add a viability reagent (e.g., MTT, CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Plot the dose-response curve to determine the EC50 for cytotoxicity.
-
Signaling Pathway Diagrams
dot
Caption: Key signaling pathways modulated by the lncRNA MALAT1.
References
- 1. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - ProQuest [proquest.com]
- 2. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Targeting of the Long Noncoding RNA MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Insights Into MALAT1 Function as a MicroRNA Sponge in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MALAT1-IN-1 precipitation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MALAT1-IN-1, with a specific focus on troubleshooting precipitation issues that may arise during experimentation.
Troubleshooting Guides
Precipitation of this compound from solution is a common issue that can impact experimental outcomes. This guide offers a systematic approach to identifying and resolving these issues.
Immediate Steps for Observed Precipitation
If you observe precipitate (cloudiness, particles, or crystals) in your this compound solution, follow these steps:
-
Do not use the solution for your experiment. The actual concentration of the inhibitor in the soluble phase will be lower than intended, leading to inaccurate results.
-
Attempt to resolubilize. Gentle warming (to 37°C) and vortexing or sonication can help redissolve the compound.[1] However, avoid excessive heat, which could degrade the compound.
-
If resolubilization fails, prepare a fresh solution. It is crucial to start with a fresh, clear solution for your experiments.
Systematic Troubleshooting of Precipitation Issues
Use the following question-and-answer format to diagnose the cause of precipitation and find a suitable solution.
Question 1: Is the precipitation occurring in the initial stock solution (in 100% DMSO)?
-
Possible Cause: The concentration of this compound may be too high, even for DMSO. While highly soluble in DMSO, there is a saturation limit.
-
Solution:
-
Ensure you are not exceeding the known solubility of this compound in DMSO, which is 90 mg/mL.[2]
-
If you are preparing a stock at a lower concentration and still see precipitation, ensure your DMSO is anhydrous (water-free). DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of hydrophobic compounds.[3] Use fresh, high-quality DMSO.
-
Question 2: Is the precipitation occurring upon dilution into an aqueous buffer or cell culture medium?
This is the most common scenario for hydrophobic compounds like this compound.
-
Possible Cause A: Exceeding Aqueous Solubility. this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or medium, the compound can crash out of solution.
-
Solutions:
-
Decrease the Final Concentration: This is the simplest approach. Your intended working concentration may be above the solubility limit of this compound in the final aqueous medium.[3]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try a serial dilution. First, make an intermediate dilution of the stock in your cell culture medium or buffer, and then add this to the final volume. Add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can lead to immediate precipitation.[4]
-
Increase the Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO (e.g., up to 0.5%) may be necessary to maintain solubility. However, it is critical to keep the final DMSO concentration as low as possible (ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4]
-
-
Possible Cause B: pH of the Aqueous Solution. The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[3]
-
Solution:
-
Experiment with adjusting the pH of your buffer. The optimal pH range for solubility will depend on the specific pKa of this compound.
-
-
Possible Cause C: Incompatible Formulation for the Application. For in vivo studies or challenging in vitro systems, a simple DMSO-based solution may not be sufficient.
-
Solution:
-
Use a Co-solvent Formulation: For in vivo experiments, formulations containing co-solvents and surfactants are often necessary to improve solubility and bioavailability. Refer to the in vivo formulation protocols in the "Experimental Protocols" section below. These can sometimes be adapted for in vitro use, but compatibility with your cell type must be validated.[1][5]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Data Presentation
This compound Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃O₂ | [6] |
| Molecular Weight | 323.39 g/mol | [2][6] |
| Appearance | Solid powder | [7] |
| Purity | >98% | [6][7] |
| Solubility in DMSO | 90 mg/mL | [2] |
| Solubility in in vivo Formulations | ≥ 2.5 mg/mL (7.73 mM) | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the first step for most in vitro experiments.
Materials:
-
This compound solid powder
-
Anhydrous (water-free) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg of this compound (Molecular Weight = 323.39).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1] Visually confirm that no particulates are present.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[8]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.
Procedure:
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is best to perform a serial dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO:
-
First, prepare a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in pre-warmed medium.
-
Then, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed medium.
-
-
Direct Dilution (Alternative Method):
-
Add the required volume of the 10 mM DMSO stock solution to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 3: Preparation of Formulations for In Vivo Studies
These protocols are recommended for preparing this compound for administration in animal models, where solubility and stability in a physiological context are critical.
Formulation 1: PEG300, Tween-80, and Saline [1][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
Add 45% of the final volume of saline and mix until a clear solution is formed.
-
Example for 1 mL final volume: Add 100 µL of 25 mg/mL this compound in DMSO to 400 µL PEG300. Mix well. Add 50 µL Tween-80. Mix well. Add 450 µL saline to reach a final volume of 1 mL. This results in a final this compound concentration of 2.5 mg/mL.[1]
-
Formulation 2: SBE-β-CD in Saline [1]
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock to 90% of the final volume of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.
-
Mix until a clear solution is achieved.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate when I diluted my DMSO stock in PBS? A1: This is a common occurrence for hydrophobic small molecules. The significant change in solvent polarity when moving from 100% DMSO to a highly aqueous environment like PBS causes the compound to exceed its solubility limit and precipitate. To avoid this, consider lowering the final concentration or using a serial dilution approach as described in the protocols.[3][4]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment? A2: While this can be cell-line dependent, a general rule is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[4] Higher concentrations can be toxic to cells and may introduce off-target effects. It is essential to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[3]
Q3: How should I store my this compound stock solution? A3: For long-term stability, stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and allow for moisture absorption into the DMSO.[8]
Q4: Can I use sonication to dissolve my this compound? A4: Yes, brief sonication can help dissolve the compound, especially during the preparation of the initial stock solution.[1] However, use it judiciously as prolonged or high-energy sonication can potentially lead to compound degradation.
Q5: My in vivo formulation looks cloudy after preparation. What should I do? A5: A cloudy formulation indicates precipitation or phase separation. Do not administer it. Re-prepare the formulation, ensuring that each solvent is added sequentially and mixed thoroughly before the next addition, as described in the protocol.[1][5] Gentle warming may also help achieve a clear solution. If the problem persists, you may need to lower the final concentration of this compound in the formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MALAT1-IN-1 Dosage for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of MALAT1-IN-1 for various cell lines. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is MALAT1 and why is it a target in drug development?
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is highly conserved in mammals and abundantly expressed in the nucleus.[1] MALAT1 is implicated in the regulation of gene expression, alternative splicing, and various cellular processes such as proliferation, migration, apoptosis, and epithelial-mesenchymal transition (EMT).[2][3][4] Its overexpression is associated with the progression and metastasis of numerous cancers, including lung, breast, colorectal, and liver cancer, making it an attractive therapeutic target.[4][5][6]
Q2: What is this compound and what is its mechanism of action?
This compound (also known as compound 5) is a small molecule inhibitor designed to be potent and specific for MALAT1.[2] It has been shown to modulate the downstream genes of MALAT1 in a dose-dependent manner without affecting the expression of the related lncRNA NEAT1.[2] Its precise mechanism of action is still under investigation, but it is presumed to interfere with the structure or interactions of MALAT1, thereby inhibiting its function.
Q3: What is a recommended starting concentration for this compound in a new cell line?
There is limited public data on the optimal dosage of this compound for various cell lines. However, a study on a mammary tumor organoid model derived from MMTV-PyMT luminal B tumors in mice showed that this compound reduced MALAT1 levels and tumor organoid branching at concentrations of 0.5 µM and 1 µM when applied for 7 days.[2] Therefore, a reasonable starting point for a dose-response experiment would be a range of concentrations from 0.1 µM to 10 µM.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | - The concentration of this compound exceeds its solubility in the aqueous culture medium.- The final DMSO concentration is too low to maintain solubility. | - If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]- Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD, as suggested by the supplier for in vivo studies.[2] However, the effects of these agents on your specific cell line should be validated.- Ensure the stock solution is fully dissolved in DMSO before further dilution.- Decrease the final concentration of this compound. |
| High Cell Death Even at Low Concentrations | - The specific cell line is highly sensitive to MALAT1 inhibition.- Off-target effects of the inhibitor.- Solvent toxicity. | - Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 value.- Reduce the treatment duration.- Ensure the final DMSO concentration is not exceeding 0.1% and that the vehicle control shows no toxicity.- If possible, use a structurally different MALAT1 inhibitor as a control to confirm that the observed phenotype is due to MALAT1 inhibition. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (cell passage number, confluency).- Inconsistent preparation of the inhibitor dilutions.- Degradation of the this compound stock solution. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.- Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment.- Calibrate pipettes regularly to ensure accurate dilutions. |
| No Observable Effect on Phenotype (e.g., proliferation, migration) | - The chosen cell line may not be dependent on MALAT1 for the observed phenotype.- The concentration of this compound is too low.- The treatment duration is too short.- The inhibitor is not effectively engaging the target. | - Confirm MALAT1 expression in your cell line of interest. High expression is often correlated with sensitivity.[4]- Increase the concentration range of this compound in your dose-response experiment.- Increase the duration of the treatment (e.g., up to 7 days as reported in the organoid study).[2]- Perform a target engagement assay, such as qRT-PCR for known MALAT1 downstream genes (e.g., KRT16 in the MMTV-PyMT model), to confirm that the inhibitor is affecting MALAT1 activity at the molecular level.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (CAS No. 827327-28-6)
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working solutions. A suggested concentration range for the final well concentrations is 0.01, 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM.
-
Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X working solutions of this compound or the vehicle control to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment (Example with MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the inhibitor concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Assessing Target Engagement by qRT-PCR
This protocol is to confirm that this compound is inhibiting the function of MALAT1 by measuring the expression of its known downstream target genes.
Materials:
-
Cells treated with this compound and vehicle control (from a parallel experiment to the viability assay)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) and MALAT1 downstream target genes.
Procedure:
-
RNA Extraction:
-
Lyse the cells treated with different concentrations of this compound and the vehicle control.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
-
-
Data Analysis:
-
Compare the expression levels of the downstream target genes in the this compound treated samples to the vehicle control. A dose-dependent change in the expression of these genes will confirm target engagement.
-
Data Presentation
Table 1: Effects of MALAT1 Inhibition on Various Cancer Cell Lines (Primarily from Genetic Knockdown Studies)
| Cell Line | Cancer Type | Method of Inhibition | Observed Effects |
| A549, HTB58 | Non-Small Cell Lung Cancer | siRNA/shRNA | Decreased cell proliferation, migration, and invasion.[4][5] |
| SKOV3 | Ovarian Cancer | shRNA | Suppressed tumorigenicity, induced apoptosis.[7] |
| HCT-116 | Colorectal Cancer | shRNA | Inhibited cell migration, induced apoptosis, decreased resistance to 5-FU.[8] |
| HepG2 | Hepatocellular Carcinoma | siRNA/shRNA | Decreased cell viability, increased apoptosis.[9] |
| T24, 5637 | Bladder Cancer | siRNA | Inhibited cell growth, induced apoptosis, decreased cell motility.[4] |
| MCF7 | Breast Cancer | shRNA | Decreased cell proliferation, colony formation, migration, and invasion of cancer stem cells.[5] |
| MMTV-PyMT Organoids | Mammary Tumor | This compound (0.5-1 µM) | Reduced MALAT1 levels and tumor organoid branching.[2] |
Note: This table is intended to guide the selection of cell lines that are likely to be sensitive to MALAT1 inhibition. The effects of this compound should be experimentally determined for each cell line.
Visualizations
Caption: Simplified signaling pathways influenced by MALAT1.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. MALAT1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALAT-1 Is a Key Regulator of Epithelial–Mesenchymal Transition in Cancer: A Potential Therapeutic Target for Metastasis [mdpi.com]
- 6. Long noncoding RNA MALAT-1: A versatile regulator in cancer progression, metastasis, immunity, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibition of MALAT1 reduces tumor growth and metastasis and promotes drug sensitivity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Confirming MALAT1-IN-1 Activity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the cellular activity of MALAT1-IN-1, a small molecule inhibitor of the long non-coding RNA MALAT1.
Frequently Asked Questions (FAQs)
Q1: What is MALAT1 and why is it a therapeutic target?
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA (lncRNA) that is highly conserved in mammals and primarily localized to the nucleus.[1][2] It is overexpressed in a wide range of human cancers, including lung, breast, colorectal, and prostate cancer.[3][4][5] High levels of MALAT1 are often associated with increased tumor growth, metastasis, and poor patient prognosis.[1][3] MALAT1 functions as a key regulator of gene expression by modulating transcription and alternative splicing.[2][6][7] It is involved in critical cancer-related processes such as cell proliferation, migration, invasion, and apoptosis.[3][8][9] Its role as an oncogene makes it a promising target for cancer therapy.[3][6]
Q2: How does this compound work?
This compound is a small molecule designed to inhibit the function of MALAT1. While the precise mechanism of action for specific inhibitors can vary, they generally aim to disrupt the structure of MALAT1 or its interaction with binding partners, thereby impeding its regulatory functions.[10] This leads to a downstream cascade of events that can inhibit cancer cell growth and metastasis.
Q3: What are the expected cellular effects of successful this compound treatment?
Treatment of cancer cells with an active this compound compound is expected to produce several key phenotypic changes:
-
Reduced MALAT1 RNA Levels: Direct measurement should show a decrease in the abundance of MALAT1 transcripts.
-
Decreased Cell Viability and Proliferation: As MALAT1 is pro-proliferative, its inhibition should lead to a reduction in cell growth.[8][9][11]
-
Inhibited Cell Migration and Invasion: Given MALAT1's role in metastasis, a key outcome of its inhibition is the reduction of the cells' migratory and invasive capabilities.[8][12][13]
-
Induction of Apoptosis: Inhibition of MALAT1 can lead to programmed cell death in cancer cells.[8]
-
Modulation of Downstream Gene Expression: Changes in the expression of genes regulated by MALAT1, particularly those involved in the epithelial-to-mesenchymal transition (EMT), are anticipated.[7][14]
Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for key experiments to confirm the activity of this compound and offers guidance on troubleshooting common issues.
Experiment 1: Measurement of MALAT1 RNA Levels by RT-qPCR
This is the most direct method to confirm that this compound is engaging its target.
Experimental Protocol:
-
Cell Culture and Treatment: Seed your cancer cell line of interest (e.g., A549, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them using a suitable reagent like TRIzol. Extract total RNA according to the manufacturer's protocol.[9][15]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[9][16]
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific for MALAT1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[15][17]
-
Data Analysis: Calculate the relative expression of MALAT1 using the 2-ΔΔCq method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[15]
Expected Results & Troubleshooting:
| Expected Outcome | Potential Problem | Troubleshooting Steps |
| Dose-dependent decrease in MALAT1 RNA levels. | No change or increase in MALAT1 levels. | - Confirm the stability and purity of this compound.- Optimize treatment time and concentration.- Verify primer efficiency and specificity.- Check for RNA degradation. |
| Consistent housekeeping gene expression. | Variable housekeeping gene expression. | - Choose a more stable housekeeping gene for your cell line and experimental conditions.- Ensure equal loading of RNA for cDNA synthesis. |
Experimental Workflow for RT-qPCR
Caption: Workflow for quantifying MALAT1 RNA levels via RT-qPCR.
Experiment 2: Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the impact of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[18]
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19][20] This allows viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[20][21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[19]
Expected Results & Troubleshooting:
| Expected Outcome | Potential Problem | Troubleshooting Steps |
| Dose-dependent decrease in cell viability. | No significant change in viability. | - Increase the concentration range of this compound.- Extend the treatment duration.- Ensure the cell line is known to be sensitive to MALAT1 inhibition.- Check for contamination in cell cultures. |
| Low background absorbance in control wells. | High background absorbance. | - Use serum-free media during MTT incubation.- Ensure complete removal of media before adding solubilizing agent. |
Signaling Pathways Influenced by MALAT1
Caption: MALAT1 influences key oncogenic signaling pathways.
Experiment 3: Transwell Migration and Invasion Assay
This assay measures the ability of cells to move through a porous membrane, mimicking the process of metastasis.
Experimental Protocol:
-
Chamber Preparation: For invasion assays, coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.[22]
-
Cell Preparation: Culture cells to 80-90% confluency, then serum-starve them for several hours.[23] Resuspend the cells in a serum-free medium.
-
Cell Seeding: Add 1 x 105 cells in 100 µL of serum-free medium to the upper chamber of the Transwell insert.[23]
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[23]
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: After incubation, gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[23]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 70% ethanol (B145695) or methanol, and then stain with Crystal Violet.[22][23]
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields.
Expected Results & Troubleshooting:
| Expected Outcome | Potential Problem | Troubleshooting Steps |
| Dose-dependent decrease in the number of migrated/invaded cells. | No change in migration/invasion. | - Confirm the chemoattractant is working (positive control).- Optimize incubation time; too short may not allow for migration, too long may lead to overgrowth.- Ensure complete removal of non-migrated cells. |
| Few cells migrate in the negative control (no chemoattractant). | High background migration. | - Ensure cells are properly serum-starved.- Check the integrity of the Transwell membrane. |
Experiment 4: Western Blot for EMT Markers
This experiment assesses changes in protein levels of key markers for the epithelial-to-mesenchymal transition (EMT), a process regulated by MALAT1.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound as in Experiment 1. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against EMT markers overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results & Troubleshooting:
| Expected Outcome | Potential Problem | Troubleshooting Steps |
| Increased expression of epithelial markers (E-cadherin).Decreased expression of mesenchymal markers (N-cadherin, Vimentin). | No change in marker expression. | - Confirm that the chosen cell line undergoes EMT.- Optimize treatment duration to allow for changes in protein expression.- Validate antibody specificity and optimize antibody concentrations. |
| Weak or no signal. | - Increase the amount of protein loaded.- Check the efficiency of the protein transfer.- Ensure the primary and secondary antibodies are compatible. |
Logic Diagram for Confirming this compound Activity
Caption: A logical workflow to validate this compound activity.
References
- 1. MALAT1 - Wikipedia [en.wikipedia.org]
- 2. MALAT1 Long Non-Coding RNA: Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oncogenic and Tumor Suppressive Functions of the Long Noncoding RNA MALAT1: An Emerging Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Functions and mechanisms of lncRNA MALAT1 in cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Long non-coding RNA MALAT1 is upregulated and involved in cell proliferation, migration and apoptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long Noncoding RNA MALAT1 Controls Cell Cycle Progression by Regulating the Expression of Oncogenic Transcription Factor B-MYB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. pnas.org [pnas.org]
- 14. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MALAT1 expression analysis by reverse transcription-quantitative PCR (RT-qPCR) [bio-protocol.org]
- 16. Long noncoding RNA MALAT-1 is a novel inflammatory regulator in human systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upregulation of Long Noncoding RNA MALAT1 in Colorectal Cancer Promotes Radioresistance and Aggressive Malignance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: MALAT1 Inhibitor Cytotoxicity Assessment
Welcome to the technical support center for assessing the cytotoxicity of MALAT1 inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving the cytotoxic evaluation of MALAT1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of a MALAT1 inhibitor?
A1: MALAT1 (Metastasis-associated lung adenocarcinoma transcript 1) is a long non-coding RNA that plays a crucial role in regulating gene expression, cell proliferation, migration, and apoptosis.[1][2] Inhibition of MALAT1 is expected to induce cytotoxicity primarily through the induction of apoptosis and the suppression of cell proliferation.[3][4] By downregulating MALAT1, inhibitors can disrupt key signaling pathways involved in cancer cell survival, such as the PI3K/AKT and Wnt/β-catenin pathways.[1][5]
Q2: In which cancer cell lines is a MALAT1 inhibitor likely to show cytotoxic effects?
A2: High levels of MALAT1 are associated with poor prognosis in a variety of cancers, including lung, breast, liver, colon, and ovarian cancers.[3][6][7] Therefore, cell lines derived from these cancers that are known to overexpress MALAT1 would be ideal models to observe the cytotoxic effects of a MALAT1 inhibitor.
Q3: What are the potential off-target effects of a MALAT1 inhibitor?
A3: While specific off-target effects will depend on the chemical structure of the inhibitor, it is important to consider that lncRNAs can have diverse and context-dependent functions.[5] Researchers should perform whole-transcriptome analysis (e.g., RNA-seq) to identify any unintended changes in gene expression. Additionally, assessing the inhibitor's effect on non-cancerous cell lines can help determine its specificity for cancer cells.
Q4: How can I confirm that the observed cytotoxicity is due to MALAT1 inhibition?
A4: To confirm on-target activity, you can perform a rescue experiment. After treating cells with the MALAT1 inhibitor, you can introduce a construct that overexpresses a version of MALAT1 that is resistant to the inhibitor. If the cytotoxic effects are reversed, it provides strong evidence that the inhibitor is acting through MALAT1. Additionally, you can use siRNA or antisense oligonucleotides (ASOs) targeting MALAT1 as a positive control for the expected phenotype.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consistent pipetting techniques.[10] |
| Low or no cytotoxic effect observed at expected concentrations. | - Cell line may not express high levels of MALAT1.- Insufficient incubation time.- Compound instability or degradation. | - Confirm MALAT1 expression levels in your cell line using qRT-PCR.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.- Prepare fresh solutions of the inhibitor for each experiment. |
| High background signal in colorimetric or fluorometric assays. | - Interference from the inhibitor itself (if it is colored or fluorescent).- High cell density leading to high basal signal. | - Include "inhibitor-only" control wells (without cells) and subtract the background absorbance/fluorescence.[11]- Optimize the cell seeding density for your specific assay.[12] |
| Negative control (untreated cells) shows high cytotoxicity. | - Poor cell health or contamination (e.g., Mycoplasma).- Solvent (e.g., DMSO) toxicity. | - Ensure cells are healthy and in the logarithmic growth phase.- Test for and treat any potential contamination.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the MALAT1 inhibitor in complete culture medium. Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle controls (medium with solvent) and untreated controls. Incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reagent to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Quantitative Data Summary
Table 1: IC50 Values of a MALAT1 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | MALAT1 Expression | IC50 (µM) after 48h |
| A549 | Lung Cancer | High | 5.2 |
| MCF-7 | Breast Cancer | High | 8.9 |
| HepG2 | Liver Cancer | High | 12.5 |
| HCT116 | Colon Cancer | Moderate | 25.1 |
| SKOV3 | Ovarian Cancer | High | 7.6 |
| BEAS-2B | Normal Lung | Low | > 100 |
Table 2: Apoptosis Induction by a MALAT1 Inhibitor in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Untreated Control | - | 5.2 ± 0.8 |
| Vehicle Control (DMSO) | - | 5.5 ± 1.1 |
| MALAT1 Inhibitor | 2.5 | 15.7 ± 2.3 |
| MALAT1 Inhibitor | 5.0 | 35.2 ± 3.1 |
| MALAT1 Inhibitor | 10.0 | 62.8 ± 4.5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing MALAT1 inhibitor cytotoxicity.
MALAT1-Regulated Signaling Pathways
Caption: MALAT1 inhibitor disrupts pro-survival signaling pathways.
References
- 1. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - ProQuest [proquest.com]
- 2. LncRNA MALAT1 signaling pathway and clinical applications in overcome on cancers metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the long non-coding RNA MALAT1 suppresses tumorigenicity and induces apoptosis in the human ovarian cancer SKOV3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long noncoding RNA MALAT-1: A versatile regulator in cancer progression, metastasis, immunity, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What are MALAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. MALAT1 Long Non-Coding RNA: Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MALAT1: a druggable long non-coding RNA for targeted anti-cancer approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Navigating MALAT1-IN-1 Experiments: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
The long non-coding RNA (lncRNA) MALAT1 (Metastasis-Associated Lung Adenocarcinoma Transcript 1) has emerged as a significant player in cancer progression, making it a compelling target for therapeutic intervention. MALAT1-IN-1 is a small molecule inhibitor designed to target MALAT1, offering a valuable tool for investigating its function and potential as a drug target. However, as with any experimental system, variability can arise, leading to inconsistent and difficult-to-interpret results. This technical support center provides a comprehensive resource for researchers using this compound, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help minimize variability and ensure robust and reproducible findings.
Troubleshooting Guides
This section addresses common issues that may be encountered during this compound experiments, providing a systematic approach to identify and resolve them.
Issue 1: Inconsistent or No Effect of this compound on Downstream Targets
Possible Causes:
-
Compound Instability or Degradation: this compound, like many small molecules, can be susceptible to degradation under certain conditions.
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines.
-
Incorrect Timing of Treatment: The kinetics of this compound action may require specific treatment durations to observe downstream effects.
-
Low MALAT1 Expression in the Cell Model: The effect of a MALAT1 inhibitor will be less pronounced in cells with inherently low levels of MALAT1.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Store stock solutions at -80°C for long-term storage.
-
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point of 0.5 µM to 1 µM has been reported to be effective in organoid models[1].
-
Use a wide range of concentrations (e.g., 0.1 µM to 10 µM) to identify the half-maximal inhibitory concentration (IC50) for your phenotype of interest.
-
-
Optimize Treatment Duration:
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing changes in downstream gene or protein expression.
-
-
Confirm MALAT1 Expression:
-
Assess the baseline expression level of MALAT1 in your chosen cell line(s) by quantitative real-time PCR (qRT-PCR).
-
Select cell lines with moderate to high MALAT1 expression for your experiments.
-
-
Standardize Cell Culture Practices:
-
Maintain a consistent cell seeding density for all experiments.
-
Use cells within a defined passage number range.
-
Ensure consistent media formulation, serum percentage, and incubation conditions.
-
Issue 2: High Variability in Cell Viability Assays
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects in Multi-well Plates: Evaporation from wells on the perimeter of the plate can concentrate the compound and affect cell growth.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Thoroughly resuspend cells before seeding.
-
Use a calibrated multichannel pipette for seeding.
-
Consider using an automated cell counter for accurate cell counting.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of multi-well plates for experimental samples.
-
Fill the outer wells with sterile water or media to maintain humidity.
-
-
Control for Solvent Effects:
-
Maintain a final DMSO concentration below 0.5% in all wells, including vehicle controls.
-
Include a vehicle-only control group in every experiment.
-
-
Check for Compound Precipitation:
-
Visually inspect the media for any signs of precipitation after adding this compound.
-
If precipitation is observed, consider reducing the final concentration or using a different solubilization method as suggested by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that is thought to function by targeting the triple helix structure at the 3' end of the MALAT1 lncRNA. This triple helix is crucial for the stability and nuclear retention of MALAT1. By disrupting this structure, this compound may promote the degradation of MALAT1, thereby reducing its cellular levels and downstream effects.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be prepared in anhydrous DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary.
Q3: Are there known off-target effects of this compound?
A3: While this compound is designed to be a specific inhibitor, the potential for off-target effects should always be considered with small molecule inhibitors. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. For instance, using a structurally distinct MALAT1 inhibitor (if available) or complementing inhibitor studies with genetic knockdown of MALAT1 (e.g., using siRNA or shRNA) can help confirm that the observed phenotype is due to the inhibition of MALAT1.
Q4: What are appropriate positive and negative controls for a this compound experiment?
A4:
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
Untreated Control: Cells grown under normal conditions without any treatment.
-
-
Positive Controls:
-
siRNA/shRNA targeting MALAT1: This provides a genetic method to confirm that the observed phenotype is due to the loss of MALAT1 function.
-
A known downstream target of MALAT1: If a well-established downstream effect of MALAT1 is known in your system, you can use a treatment that modulates this target as a positive control for the expected phenotype.
-
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.
Table 1: Recommended Concentration of this compound in a Mammary Tumor Organoid Model
| Compound | Concentration | Duration | Model System | Observed Effect | Reference |
| This compound | 1 µM | 7 days | MMTV-PyMT Mammary Tumor Organoids | Reduced MALAT1 levels | [1] |
Note: IC50 values for this compound in various cancer cell lines are not yet widely published. Researchers are encouraged to determine the IC50 empirically in their specific cell lines of interest.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT/XTT Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for MALAT1 and Downstream Target Gene Expression
-
Cell Treatment: Treat cells with this compound or vehicle control for the optimized duration.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., MALAT1, or a known downstream target) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Mandatory Visualizations
Diagrams are provided to visualize key concepts and workflows, created using Graphviz (DOT language).
References
long-term stability of MALAT1-IN-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of MALAT1-IN-1 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Long-Term Stability of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for maintaining its potency and achieving consistent experimental outcomes. While specific long-term chemical stability data under various conditions are not extensively published, the following guidelines are based on information from commercial suppliers and general best practices for handling small molecule inhibitors.
Recommended Storage Conditions
To ensure the long-term stability of this compound stock solutions, it is recommended to adhere to the following storage conditions:
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -20°C | DMSO | Up to 1 year[1] |
| -80°C | DMSO | Up to 2 years[1] |
Note: For optimal stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Factors Affecting Stability
Several factors can influence the stability of this compound in solution:
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.
-
Light: Exposure to light can induce photodegradation. It is recommended to store solutions in amber vials or tubes protected from light.
-
Solvent: While DMSO is the most common solvent for this compound, its purity and water content can impact compound stability. Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may lead to precipitation or degradation of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Visualizing the Troubleshooting Workflow
References
Validation & Comparative
Validating MALAT1-IN-1: A Comparative Guide to Downstream Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor MALAT1-IN-1 and alternative approaches for targeting the long non-coding RNA (lncRNA) MALAT1. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the underlying molecular pathways to aid in the objective assessment of these therapeutic strategies.
Introduction to MALAT1
Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1), also known as NEAT2, is a highly conserved lncRNA that is overexpressed in numerous cancers.[1][2][3] It primarily functions as a regulator of gene expression, influencing critical cellular processes such as proliferation, migration, and apoptosis.[4] MALAT1 exerts its effects through various mechanisms, including the modulation of key signaling pathways like Wnt/β-catenin and PI3K/AKT, and by acting as a competing endogenous RNA (ceRNA) to sponge microRNAs.[4][5][6] Given its central role in cancer pathology, MALAT1 has emerged as a promising therapeutic target.
This compound: A Small Molecule Inhibitor
This compound (also known as compound 5) is a potent and specific small molecule inhibitor of MALAT1.[7] It has been shown to modulate the expression of MALAT1 downstream target genes in a dose-dependent manner.[7][8]
Mechanism of Action
This compound directly targets the MALAT1 lncRNA, leading to its degradation or functional inhibition. This disrupts the ability of MALAT1 to regulate its downstream effector pathways, thereby impacting cancer cell pathophysiology.
Alternative Therapeutic Strategy: Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides (ASOs) represent a well-established alternative for targeting lncRNAs like MALAT1. These synthetic nucleic acid sequences are designed to bind to a specific RNA target, leading to its degradation via RNase H-mediated cleavage.[9][10] FTX-001 is a notable ASO targeting human MALAT1 that has shown promising preclinical efficacy and safety.[11]
Comparative Analysis of Downstream Effects
This section provides a quantitative comparison of the effects of this compound and ASOs on various downstream targets and cellular processes.
Table 1: In Vitro Efficacy of MALAT1 Inhibitors
| Inhibitor | Cell Line/Model | Concentration/Dose | Target Gene/Protein | % Change (relative to control) | Citation |
| This compound | MMTV-PyMT tumor organoids | 0.5 µM | krt16 | Inhibition | [7] |
| MMTV-PyMT tumor organoids | 1 µM | csn2 | Increase | [7] | |
| FTX-001 (ASO) | A431 cells | 3.1 nM (IC50) | MALAT1 RNA | -50% | [11] |
| SH-SY5Y cells | 22.3 nM (IC50) | MALAT1 RNA | -50% | [11] | |
| MDAMB436 cells | 11.0 nM (IC50) | MALAT1 RNA | -50% | [11] | |
| CAL27 cells | 3.2 nM (IC50) | MALAT1 RNA | -50% | [11] | |
| MALAT1 siRNA | SW480 colon cancer cells | Not specified | Wnt | Inhibition | [12] |
| SW480 colon cancer cells | Not specified | β-catenin | Inhibition | [12] | |
| MDA-MB-231 breast cancer cells | Not specified | PI3K/AKT/mTOR pathway genes | Reduction | [13] |
Table 2: In Vivo Efficacy of MALAT1 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Citation |
| This compound | CLP-induced sepsis mice | Intraperitoneal injection | Impaired bacterial clearance, increased mortality in late sepsis | [8] |
| FTX-001 (ASO) | CAL27 & MDAMB453 xenografts | Not specified | Dose-dependent reduction in MALAT1 RNA | [11] |
| MALAT1 ASO | Melanoma xenograft mice | Systemic treatment | Reduced tumor growth | [14] |
Signaling Pathways and Experimental Workflows
MALAT1 Downstream Signaling Pathways
Experimental Workflow for Validating MALAT1 Inhibitor Effects
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, SW480) at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat the cells with the desired concentrations of this compound, ASO, or a corresponding vehicle/scrambled control.
-
RNA Extraction: After 48 hours of treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for MALAT1 and downstream target genes (e.g., c-Myc, Cyclin D1, PIK3CA, AKT1). Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB). The relative gene expression can be calculated using the 2^-ΔΔCt method.[15][16]
Western Blot Analysis for Protein Expression
-
Cell Lysis: Following treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins in the Wnt/β-catenin (e.g., β-catenin, c-Myc) or PI3K/AKT (e.g., p-AKT, total AKT) pathways overnight at 4°C.[17][18]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and treat with various concentrations of this compound or ASO.
-
MTT Incubation: At different time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Conclusion
Both the small molecule inhibitor this compound and ASO-based therapies demonstrate the potential to effectively target MALAT1 and modulate its downstream oncogenic pathways. The choice between these modalities will depend on the specific research or therapeutic context, considering factors such as delivery, specificity, and off-target effects. The data and protocols presented in this guide provide a framework for the systematic validation of MALAT1 inhibitors and their effects on downstream targets, facilitating informed decisions in cancer research and drug development.
References
- 1. MALAT1 - Wikipedia [en.wikipedia.org]
- 2. MALAT1 | Cancer Genetics Web [cancerindex.org]
- 3. MALAT1 metastasis associated lung adenocarcinoma transcript 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MALAT1 as a molecular driver of tumor progression, immune evasion, and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALAT1-Driven Inhibition of Wnt Signal Impedes Proliferation and Inflammation in Fibroblast-Like Synoviocytes Through CTNNB1 Promoter Methylation in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LncRNA MALAT1 promotes proliferation and metastasis in epithelial ovarian cancer via the PI3K-AKT pathway [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Malat1 regulates PMN-MDSC expansion and immunosuppression through p-STAT3 ubiquitination in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The noncoding RNA MALAT1 is a critical regulator of the metastasis phenotype of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FTX-001, an ASO targeting human MALAT1 lncRNA with promising benefit-risk profile in preclinical models | BioWorld [bioworld.com]
- 12. MALAT1 inhibits the Wnt/β-catenin signaling pathway in colon cancer cells and affects cell proliferation and apoptosis | Biomolecules and Biomedicine [bjbms.org]
- 13. LncRNA MALAT1 Expression Regulates Breast Cancer Progression via PI3K/AKT/mTOR Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. MALAT1-regulated gene expression profiling in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to MALAT1 Inhibitors: MALAT1-IN-1 and Other Small Molecule Modulators
For Researchers, Scientists, and Drug Development Professionals
The long non-coding RNA (lncRNA) MALAT1 (Metastasis-Associated Lung Adenocarcinoma Transcript 1) has emerged as a significant therapeutic target in various cancers due to its role in regulating gene expression, alternative splicing, and cellular processes like proliferation and metastasis. This guide provides a comparative analysis of MALAT1-IN-1, a potent and specific inhibitor of MALAT1, with other identified small molecule inhibitors, presenting key performance data, detailed experimental methodologies, and an overview of the MALAT1 signaling pathway.
Performance Comparison of MALAT1 Inhibitors
The following tables summarize the quantitative data for this compound and other notable small molecule inhibitors of MALAT1.
| Inhibitor | Target | Binding Affinity (Kd) | Method | Cellular Effect | Reference |
| This compound (Compound 5) | MALAT1 ENE Triple Helix | 2.3 ± 1.7 µM | FRET | Reduced MALAT1 RNA levels by 54% in a mammary tumor organoid model.[1] | [1] |
| MALAT1 ENE Triple Helix | 2.9 ± 1.6 µM | ITC | Reduced organoid branching by 38%.[1] | [1] | |
| Compound 16 | MALAT1 ENE Triple Helix | 6.1 ± 1.8 µM | FRET | Reduced MALAT1 RNA levels by 41% in a mammary tumor organoid model.[1] | [1] |
| Reduced organoid branching by 27%.[1] | [1] | ||||
| Quercetin (B1663063) | MALAT1 Triple Helix | 495 ± 61 nM | ITC | ~50% downregulation of MALAT1 transcript levels in MCF7 cells at 1 µM.[2][3] | [2][3] |
| Inhibitor | Cell Line | IC50 | Time Point | Reference |
| Quercetin | HUVEC | 282.05 µM | 24 hours | [4] |
| HUVEC | 228.25 µM | 48 hours | [4] | |
| HUVEC | 131.65 µM | 72 hours | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Small Molecule Microarray (SMM) for Inhibitor Screening
This high-throughput screening method was utilized to identify initial hit compounds that bind to the MALAT1 triple helix.
Protocol:
-
Array Preparation: A library of small molecules is spatially arrayed and covalently linked to a functionalized glass surface.
-
RNA Preparation: A fluorescently labeled minimal MALAT1 triple helix construct is prepared.
-
Incubation: The fluorescently labeled MALAT1 RNA is incubated with the small molecule microarray slides.
-
Washing: After incubation, the slides are washed to remove any unbound RNA.
-
Imaging: The slides are imaged using a fluorescence scanner at the appropriate wavelength (e.g., 635 nm) to detect spots where the fluorescent RNA has bound to a small molecule.
-
Hit Identification: Fluorescent spots indicate a "hit," a small molecule that binds to the MALAT1 triple helix. These hits are then selected for further validation.[1]
Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity
FRET assays were employed to confirm the direct interaction of the identified compounds with the MALAT1 ENE triplex and to determine their binding affinities.
Protocol:
-
RNA Labeling: Two different MALAT1 triple helix constructs are prepared, each labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophore at specific locations to report on the RNA's conformational state.
-
Titration: The inhibitor compound is titrated into a solution containing the FRET-labeled MALAT1 RNA construct.
-
Fluorescence Measurement: The fluorescence emission of both the donor and acceptor fluorophores is measured at each titration point.
-
EFRET Calculation: The FRET efficiency (EFRET) is calculated based on the ratio of acceptor to donor fluorescence intensity.
-
Binding Curve Generation: The change in EFRET is plotted against the concentration of the inhibitor.
-
Kd Determination: The dissociation constant (Kd) is determined by fitting the binding curve to a suitable binding model.[1]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a label-free technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).
Protocol:
-
Sample Preparation: A solution of the MALAT1 RNA construct is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into the injection syringe.
-
Titration: The inhibitor solution is injected in small aliquots into the RNA solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Binding Isotherm Generation: The heat change per injection is plotted against the molar ratio of the inhibitor to the RNA.
-
Thermodynamic Parameter Calculation: The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1][2]
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for MALAT1 Expression
RT-qPCR is used to quantify the levels of MALAT1 RNA in cells after treatment with an inhibitor.
Protocol:
-
Cell Treatment: Cells are treated with the MALAT1 inhibitor at various concentrations for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated and untreated (control) cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for quantitative PCR with primers specific for MALAT1 and a reference gene (e.g., GAPDH or U6 snRNA) for normalization.
-
Data Analysis: The relative expression of MALAT1 is calculated using the ΔΔCt method, comparing the expression in treated cells to that in control cells.[2][5][6]
MALAT1 Signaling Pathway
The lncRNA MALAT1 is a key regulator of various cellular processes, primarily by influencing gene expression at multiple levels. It can act as a scaffold for ribonucleoprotein complexes, modulate alternative splicing, and function as a competing endogenous RNA (ceRNA) to sponge microRNAs.
Caption: Overview of the MALAT1 signaling pathway and its inhibition.
References
- 1. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule quercetin binds MALAT1 triplex and modulates its cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Can Inhibit Angiogenesis via the Down Regulation of MALAT1 and MIAT LncRNAs in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long non-coding RNA MALAT1 aggravated liver ischemia-reperfusion injury via targeting miR-150-5p/AZIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LncRNA MALAT-1 modulates EGFR-TKI resistance in lung adenocarcinoma cells by downregulating miR-125 - PMC [pmc.ncbi.nlm.nih.gov]
MALAT1-IN-1: A Specific Inhibitor of MALAT1 with No Effect on NEAT1 Expression
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor MALAT1-IN-1, focusing on its specific effects on the long non-coding RNA (lncRNA) MALAT1 versus NEAT1. This document outlines the inhibitor's mechanism of action, presents supporting experimental data on its specificity, and provides a detailed protocol for analyzing lncRNA expression.
Introduction to MALAT1 and NEAT1
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1), also known as NEAT2, and Nuclear Enriched Abundant Transcript 1 (NEAT1) are two highly conserved and abundantly expressed lncRNAs in the mammalian nucleus.[1][2] Both play crucial roles in the regulation of gene expression.[3][4] MALAT1 is primarily localized in nuclear speckles and is involved in pre-mRNA splicing and gene transcription.[5] NEAT1 is an essential structural component of paraspeckles, subnuclear bodies that regulate gene expression by sequestering proteins and RNA molecules.[4] Given their proximity in the genome and their co-localization in the nucleus, the relationship and potential co-regulation of MALAT1 and NEAT1 are of significant interest in cellular biology and disease.[4]
This compound: Mechanism of Action and Specificity
This compound, also referred to as compound 5, is a potent and specific small molecule inhibitor of MALAT1.[6][7] Its mechanism of action involves targeting the unique triple helix structure (ENE triplex) at the 3' end of the MALAT1 transcript.[8] This structure is crucial for the stability and nuclear accumulation of MALAT1.[8] By binding to this ENE triplex, this compound disrupts the normal function and stability of the MALAT1 lncRNA.[8]
A key feature of this compound is its high specificity for MALAT1 over the structurally similar lncRNA NEAT1. Although NEAT1 also possesses a 3'-terminal triple helix, there are subtle but critical differences in their structures.[8] Specifically, the "bulge cleft" region of the NEAT1 triplex, where a compound like this compound would bind, is altered compared to that of MALAT1.[8] This structural divergence is believed to be the basis for the selective inhibition of MALAT1 by this compound, leaving NEAT1 expression and function unaffected.[8]
Comparative Expression Analysis: this compound Effects
Experimental data has demonstrated the specific inhibitory action of this compound. Studies have shown that treatment with this compound leads to a dose-dependent reduction in MALAT1 levels and modulates its downstream target genes.[6] Crucially, these same studies have shown that this compound has no significant effect on the expression levels of NEAT1.[6][8] This specificity is a critical attribute for a chemical probe designed to elucidate the specific functions of MALAT1 without confounding effects from the inhibition of NEAT1.
Quantitative Data Summary
| Treatment | Target LncRNA | Change in Expression | Reference |
| This compound (Compound 5) | MALAT1 | Dose-dependent decrease | [6][8] |
| This compound (Compound 5) | NEAT1 | No significant change | [6][8] |
| MALAT1 Knockout | NEAT1 | Unaltered in human cell lines; slight, non-significant induction in some mouse tissues | [9] |
Experimental Protocol: LncRNA Expression Analysis by RT-qPCR
To assess the differential expression of MALAT1 and NEAT1 following treatment with this compound, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a widely used and reliable method.[10][11][12]
1. RNA Isolation:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for the specified time.
-
Harvest cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Ensure the use of DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.[13]
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers. This allows for the conversion of both polyadenylated and non-polyadenylated lncRNAs into cDNA.
-
Several commercial kits are available for this step. Follow the manufacturer's instructions for reaction setup and cycling conditions.[13]
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for MALAT1 and NEAT1, a fluorescent dye (e.g., SYBR Green) or a probe-based assay, and a DNA polymerase.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product when using SYBR Green.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target lncRNAs (MALAT1 and NEAT1) and the housekeeping gene in both the treated and control samples.
-
Calculate the relative expression of the target lncRNAs using the ΔΔCt method. The fold change in expression is typically represented as 2-ΔΔCt.
Visualizing the Molecular Interaction and Experimental Workflow
Caption: Mechanism of this compound specificity.
Caption: Experimental workflow for lncRNA expression analysis.
References
- 1. MALAT1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The long noncoding RNAs NEAT1 and MALAT1 bind active chromatin sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of the abundant nuclear non-coding RNA MALAT1 is compatible with life and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring lncRNA Expression by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Long noncoding RNA (ncRNA) Analysis Using Real-Time PCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Inhibitor Efficacy: A Comparative Guide to siRNA Knockdown of MALAT1
For researchers, scientists, and drug development professionals, validating the on-target effect of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown of the long non-coding RNA MALAT1 to confirm inhibitor efficacy, supported by experimental data and detailed protocols.
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA implicated in numerous cellular processes, including cancer progression, making it a compelling therapeutic target.[1][2] When developing small-molecule inhibitors against MALAT1, it is essential to demonstrate that the observed cellular phenotype is a direct result of targeting MALAT1. siRNA-mediated knockdown offers a powerful method for this validation. By comparing the biological effects of a MALAT1 inhibitor to those induced by MALAT1-specific siRNAs, researchers can confidently attribute the inhibitor's activity to its intended target.
Performance Comparison: siRNA Knockdown vs. Small-Molecule Inhibitors
| Feature | siRNA Knockdown | Small-Molecule Inhibitor |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[3] | Typically binds to and inhibits the function of a target protein or RNA. |
| Specificity | Can be highly specific; off-target effects can be assessed using multiple siRNAs.[5] | Specificity varies; potential for off-target binding.[6] |
| Mode of Delivery | Transfection (e.g., lipid-based reagents).[7][8] | Direct addition to cell culture media. |
| Duration of Effect | Transient, with maximal knockdown typically observed 24-48 hours post-transfection.[9] | Effect is present as long as the compound is in the media; can be reversible. |
| Primary Use Case in this Context | Validating that the phenotype observed with an inhibitor is due to targeting MALAT1.[10] | Therapeutic agent; its on-target effect requires validation. |
Experimental Data: Phenotypic Comparison of MALAT1 Inhibition
Numerous studies have demonstrated that reducing MALAT1 levels, either through siRNA knockdown or other methods, leads to distinct cellular phenotypes. These effects can be compared to those observed following treatment with a MALAT1 inhibitor to confirm the inhibitor's mechanism of action.
| Cell Line | Method of MALAT1 Inhibition | Observed Phenotype | Reference |
| FaDu (Hypopharyngeal Squamous Cell Carcinoma) | siRNA | Decreased cell proliferation, migration, and EMT; increased apoptosis.[11] | [11] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | siRNA | Inhibited cell proliferation.[7] | [7] |
| SKOV3 (Ovarian Cancer) | shRNA (Lentiviral) | Suppressed tumorigenicity, decreased cell proliferation, migration, and invasion; induced apoptosis.[12] | [12] |
| T98G & U87R (Glioblastoma) | siRNA delivered via nanocomplex | Attenuated cell growth and migration; increased sensitivity to temozolomide (B1682018).[13] | [13] |
| SW1736 & 8505C (Anaplastic Thyroid Carcinoma) | siRNA | Inhibited cell proliferation, migration, and invasion; increased apoptosis and autophagy.[14] | [14] |
Experimental Protocols
siRNA Transfection Protocol for MALAT1 Knockdown
This protocol provides a general guideline for transfecting cells with siRNA to knockdown MALAT1 expression. Optimization of siRNA concentration, cell density, and transfection reagent volume is crucial for each cell line.
Materials:
-
MALAT1-specific siRNA(s) and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
Cells to be transfected.
-
6-well plates or other culture vessels.
-
Reagents for RNA extraction and qRT-PCR.
-
Reagents for protein extraction and Western blotting (optional).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the desired amount of siRNA (e.g., 25 pmol) in Opti-MEM™ I Medium to a final volume of 125 µL. Mix gently.
-
In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in Opti-MEM™ I Medium to a final volume of 125 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the 250 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the specific downstream assay.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the relative expression of MALAT1 mRNA. A significant reduction in MALAT1 levels in cells transfected with MALAT1-specific siRNA compared to the non-targeting control confirms successful knockdown.[4]
-
Western Blot (for protein targets of MALAT1): If MALAT1 is known to regulate the expression of a specific protein, Western blotting can be used to assess changes in the protein levels following MALAT1 knockdown.
-
Phenotypic Assays
Following confirmation of MALAT1 knockdown, various assays can be performed to assess the cellular phenotype. These assays should be the same as those used to evaluate the effect of the MALAT1 inhibitor.
-
Cell Proliferation Assay (e.g., CCK-8, MTT): To measure changes in cell viability and proliferation.[11]
-
Transwell Migration/Invasion Assay: To assess the impact on cell motility.[11][12]
-
Flow Cytometry for Apoptosis (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.[11]
-
Western Blot for EMT Markers: To evaluate changes in proteins associated with the epithelial-mesenchymal transition (e.g., E-cadherin, N-cadherin, Vimentin).[11]
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological context, the following diagrams illustrate the key concepts.
Caption: Simplified MALAT1 signaling pathways.
Caption: Experimental workflow for siRNA knockdown.
Caption: Logic for inhibitor effect confirmation.
Alternatives to siRNA for Target Validation
While siRNA is a widely used and effective tool, other methods can also be employed to validate inhibitor effects.
-
Antisense Oligonucleotides (ASOs): Similar to siRNAs, ASOs are short, synthetic nucleic acid sequences that can bind to a target RNA and promote its degradation.[15][16] They represent a viable alternative for reducing MALAT1 expression.
-
Multiple Independent Inhibitors: Using two or more structurally distinct inhibitors that target the same protein can also strengthen the evidence for on-target activity. If both compounds produce the same phenotype, it is less likely that the effect is due to off-target activity.[5]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. MALAT1 -- a paradigm for long noncoding RNA function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of MALAT1 expression inhibits HUVEC proliferation by upregulation of miR-320a and downregulation of FOXM1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. Inhibition of the long non-coding RNA MALAT1 downregulates MAP2K1, suppressing the progression of hypopharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the long non-coding RNA MALAT1 suppresses tumorigenicity and induces apoptosis in the human ovarian cancer SKOV3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted nanocomplex carrying siRNA against MALAT1 sensitizes glioblastoma to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long noncoding RNA MALAT1 knockdown inhibits progression of anaplastic thyroid carcinoma by regulating miR-200a-3p/FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Oncogenic and Tumor Suppressive Functions of the Long Noncoding RNA MALAT1: An Emerging Controversy [frontiersin.org]
- 16. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. synthego.com [synthego.com]
Vergleichender Leitfaden zur Spezifität von MALAT1-Inhibitoren: Ein Leitfaden für Rettungsexperimente
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich von MALAT1-IN-1, einem niedermolekularen Inhibitor, der auf die lncRNA MALAT1 abzielt, mit alternativen Hemmstrategien. Ein zentraler Schwerpunkt liegt auf dem Design und der Durchführung von Rettungsexperimenten, um die Spezifität von this compound zu validieren. Detaillierte experimentelle Protokolle und quantitative Vergleichsdaten sollen Forschern helfen, die für ihre Studien am besten geeignete Methode zur MALAT1-Inhibition auszuwählen.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die Leistungsdaten von this compound und einer alternativen Methode, den Antisense-Oligonukleotiden (ASOs), zusammen. Es ist zu beachten, dass die Daten aus verschiedenen Studien stammen und die experimentellen Bedingungen variieren können, was einen direkten Vergleich erschwert.
| Parameter | This compound | MALAT1 Antisense-Oligonukleotide (ASOs) | Anmerkungen |
| Zielmechanismus | Bindet an die ENE-Dreifachhelix von MALAT1 und führt zum Abbau. | Binden an komplementäre Sequenzen auf der MALAT1-RNA und induzieren den RNase-H-vermittelten Abbau. | This compound zielt auf eine spezifische Tertiärstruktur ab, während ASOs auf die Primärsequenz abzielen. |
| Wirksame Konzentration | Mikromolarer Bereich (z. B. 1-10 µM) in Zellkultur. | Nanomolarer Bereich (z. B. 50 nM) in Zellkultur.[1] | ASOs zeigen typischerweise eine höhere Potenz in vitro. |
| Spezifität | Zeigt Spezifität für MALAT1 gegenüber der benachbarten lncRNA NEAT1. | Geringe "Off-Target"-Toxizität bei sorgfältiger Sequenzauswahl.[2][3] | Die Spezifität beider Ansätze muss experimentell validiert werden, idealerweise durch Rettungsexperimente. |
| Effekte auf den Phänotyp | Reduziert die Zellmigration und -invasion. | Hemmt die Zellproliferation, Koloniebildung, Migration und das Tumorwachstum in vivo.[1][2] | Beide Inhibitoren zeigen krebsbekämpfende Phänotypen in verschiedenen Krebszelllinien. |
| Verabreichung in vivo | Orale Bioverfügbarkeit und Verabreichung in Mausmodellen. | Systemische Verabreichung durch Injektion (z. B. subkutan, intravenös, intrazerebroventrikulär).[3][4] | Die Verabreichungsmethode hängt von der spezifischen Anwendung und dem Tiermodell ab. |
Experimentelle Protokolle
Protokoll 1: Rettungsexperiment zur Validierung der this compound-Spezifität
Dieses Protokoll beschreibt die Erzeugung einer this compound-resistenten MALAT1-Mutante und deren Verwendung in einem Rettungsexperiment.
Logischer Arbeitsablauf des Rettungsexperiments
References
- 1. Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of MALAT1 antisense oligonucleotide distribution following intracerebroventricular and lumbar intrathecal routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of MALAT1 antisense oligonucleotide distribution following intracerebroventricular and lumbar intrathecal routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of MALAT1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long non-coding RNA (lncRNA) MALAT1 (Metastasis-Associated Lung Adenocarcinoma Transcript 1) has emerged as a significant therapeutic target in oncology and other diseases due to its multifaceted role in regulating gene expression and various cellular processes.[1] Consequently, a range of inhibitory molecules have been developed to modulate its function. This guide provides a comparative analysis of the specificity of different MALAT1 inhibitors, with a focus on the class of small molecule inhibitors, here represented by the conceptual placeholder MALAT1-IN-1 , and antisense oligonucleotides (ASOs).
Introduction to MALAT1 Inhibition Strategies
Two primary strategies have been employed to inhibit MALAT1 function:
-
Small Molecule Inhibitors: These compounds are designed to bind to specific structural motifs within the MALAT1 RNA, thereby disrupting its function. A key target for small molecules is the unique triple helix structure at the 3' end of MALAT1, known as the ENE (element for nuclear expression), which is crucial for its stability and nuclear retention.[2] By binding to this structure, small molecules can induce conformational changes that may lead to MALAT1 degradation or prevent its interaction with binding partners.
-
Antisense Oligonucleotides (ASOs): ASOs are short, synthetic single-stranded nucleic acids designed to be complementary to a specific sequence of the target RNA. Upon binding to MALAT1, ASOs can mediate its degradation through the cellular enzyme RNase H.[3][4] This approach offers high sequence specificity.
Comparative Analysis of MALAT1 Inhibitors
This section compares the performance of a representative small molecule inhibitor (this compound) and ASOs based on available preclinical data.
Quantitative Performance Data
The following table summarizes key quantitative data for different classes of MALAT1 inhibitors. It is important to note that "this compound" is used here to represent small molecules targeting the MALAT1 triplex, with data drawn from exemplar compounds found in the literature.
| Inhibitor Class | Representative Molecule(s) | Target | Binding Affinity/Potency | Cellular Activity | In Vivo Efficacy | Ref. |
| Small Molecule | Quercetin (B1663063) | MALAT1 triplex | Kd: 495 ± 61 nM | Reduction in MALAT1 levels in MCF7 cells | Not reported in cited study | [5] |
| Compound 5 | MALAT1 triplex | Not specified | Reduced MALAT1 levels and branching morphogenesis in mammary tumor organoids | Not reported in cited study | [2] | |
| DPFp8 | MALAT1 triplex | EC50 in low nM range | Not specified | Not reported in cited study | [6] | |
| Antisense Oligonucleotide | MALAT1-ASO | MALAT1 RNA sequence | Not specified | >95% inhibition of MALAT1 RNA in the liver | Significant anti-tumor effects in various preclinical cancer models | [3] |
Specificity and Off-Target Effects
A critical aspect of any therapeutic is its specificity for the intended target.
This compound (Small Molecule Inhibitors):
Small molecules targeting the MALAT1 triplex have shown promise for specificity. For instance, "compound 5" was demonstrated to reduce MALAT1 levels without affecting the expression of NEAT1, another lncRNA that shares a structurally similar ENE triplex.[7] This suggests that small molecules can be developed to distinguish between similar RNA structures. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the specific binding of these compounds to the MALAT1 ENE triplex over other RNA structures.[7]
MALAT1 ASOs:
ASOs are designed to have high specificity due to their sequence-dependent binding. Studies have shown that MALAT1-ASOs can be designed to have a low likelihood of off-target effects.[3] For example, a MALAT1-targeting GapmeR ASO was shown to have high on-target specificity with no off-target hits with one or two mismatches in the human transcriptome.[3] However, as with any oligonucleotide-based therapeutic, the potential for hybridization-dependent off-target effects needs to be carefully evaluated.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of MALAT1 inhibitors.
Cell Viability and Proliferation Assays
-
Protocol: Cell viability is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells are seeded in 96-well plates and treated with the inhibitor. At various time points (e.g., 24, 48, 72, and 96 hours), CCK-8 reagent is added, and the absorbance is measured at 450 nm to determine the number of viable cells.[9]
-
Application: This assay is used to determine the effect of MALAT1 inhibition on cancer cell proliferation.
Colony Formation Assay
-
Protocol: Cells are seeded at a low density in 6-well plates and treated with the inhibitor. After a period of growth (typically 12-14 days), the resulting colonies are stained with crystal violet and counted.[9]
-
Application: This long-term assay assesses the impact of the inhibitor on the ability of single cells to proliferate and form colonies.
In Vitro Invasion Assay
-
Protocol: A Transwell assay is used to measure cell invasion. The upper chamber of a Transwell insert is coated with Matrigel, and cells are seeded in the upper chamber in serum-free medium. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed from the upper surface of the membrane, and the invading cells on the lower surface are fixed, stained, and counted.
-
Application: This assay evaluates the effect of MALAT1 inhibitors on the invasive potential of cancer cells.[10]
In Vivo Tumor Growth Studies
-
Protocol: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with the MALAT1 inhibitor (e.g., via systemic administration of ASOs). Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.[10][11]
-
Application: This provides an assessment of the anti-tumor efficacy of the inhibitor in a living organism.
Visualizing MALAT1's Role and Inhibition
MALAT1 Signaling Pathways
MALAT1 influences multiple signaling pathways that are crucial for cancer progression, including the MAPK/ERK, PI3K/AKT, and Wnt/β-catenin pathways.[12]
Caption: MALAT1 is upregulated by oncogenic signals and modulates key cancer-related pathways.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a MALAT1 inhibitor.
Caption: A stepwise workflow for the preclinical evaluation of MALAT1 inhibitors.
Conclusion
Both small molecule inhibitors and ASOs represent promising therapeutic strategies for targeting MALAT1. Small molecules like "this compound" offer the advantage of potentially targeting specific RNA structures and have demonstrated specificity in preclinical models. ASOs, on the other hand, provide a highly sequence-specific approach to silencing MALAT1 expression. The choice of inhibitor will depend on the specific therapeutic context and desired mechanism of action. Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential and specificity of these different MALAT1 inhibitors. As of now, there are no MALAT1 inhibitors that have been approved for clinical use, but the ongoing research is promising.
References
- 1. MALAT1: a druggable long non-coding RNA for targeted anti-cancer approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule quercetin binds MALAT1 triplex and modulates its cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Long Noncoding RNA MALAT1 in Colorectal Cancer Promotes Radioresistance and Aggressive Malignance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. news-medical.net [news-medical.net]
- 12. MALAT1: a potential biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MALAT1-IN-1: A Procedural Guide
For researchers and drug development professionals utilizing the potent and specific MALAT1 inhibitor, MALAT1-IN-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are contingent on the Safety Data Sheet (SDS) provided by the manufacturer, this guide outlines the general procedures and key considerations for the safe handling and disposal of this chemical compound.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by a hierarchy of controls designed to protect personnel and the environment. Before commencing any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). This document contains detailed information regarding the chemical's hazards, handling, storage, and emergency procedures.
Key Safety and Handling Precautions:
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. |
| Ventilation | Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | Have a spill kit readily available. In the event of a spill, follow the procedures outlined in the SDS for containment and cleanup. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS. |
Step-by-Step Disposal Procedure
The following is a generalized, step-by-step guide for the disposal of this compound. Note: This is a template and must be adapted to the specific instructions provided in the product's SDS and in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific information on the chemical's hazards and the recommended disposal methods. Look for "Section 13: Disposal Considerations."
-
Determine Waste Classification: Based on the SDS and local regulations, classify the this compound waste. It may be categorized as hazardous or non-hazardous waste. This classification will dictate the appropriate disposal route.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and your institution's waste management protocols. Keep it in a designated, properly labeled waste container.
-
Containerization:
-
Use a chemically resistant and sealable container for collecting this compound waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("827327-28-6"), and the accumulation start date.
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly approved by the SDS and local authorities for non-hazardous materials.
Logical Flow of Disposal Procedures
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the instructions provided in the manufacturer's Safety Data Sheet and comply with all applicable regulations. Your institution's Environmental Health and Safety department is the primary resource for specific guidance on chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
